molecular formula C33H48N6O5 B15570142 GB110

GB110

Cat. No.: B15570142
M. Wt: 608.8 g/mol
InChI Key: HXLQLJFWNKMGET-KCPQSXFMSA-N
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Description

GB110 is a useful research compound. Its molecular formula is C33H48N6O5 and its molecular weight is 608.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H48N6O5

Molecular Weight

608.8 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C33H48N6O5/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40)/t22?,27-,29-/m0/s1

InChI Key

HXLQLJFWNKMGET-KCPQSXFMSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GB110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB110 is a novel, non-peptidic small molecule agonist of the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and its effects in both in vitro and in vivo models. The information presented herein is intended to support further research and development of PAR2-targeted therapeutics.

Introduction to this compound and PAR2

Proteinase-Activated Receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase.[1][2] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling.[1][2] Synthetic peptides corresponding to this tethered ligand, as well as non-peptidic molecules like this compound, can also act as agonists.[1][2]

This compound has been identified as a potent and selective agonist for PAR2.[1] Its non-peptidic nature offers potential advantages in terms of stability and bioavailability compared to peptide-based agonists.[1] Understanding the precise mechanism by which this compound activates PAR2 and the subsequent cellular responses is crucial for its development as a research tool and a potential therapeutic agent.

Core Mechanism of Action: PAR2 Agonism

The primary mechanism of action of this compound is the direct agonism of PAR2.[1] Upon binding to the receptor, this compound induces a conformational change that triggers the activation of intracellular signaling pathways. The key downstream effect of this compound-mediated PAR2 activation is the mobilization of intracellular calcium.[1]

Signaling Pathway
  • Gαq Activation: The activated PAR2 acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq activates Phospholipase C-β (PLCβ).[3][6]

  • IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol.[6]

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[3]

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 Binds to Gq Gαq PAR2->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Figure 1: this compound-mediated PAR2 signaling pathway. (Within 100 characters)

Quantitative Data

The potency of this compound as a PAR2 agonist has been quantified in various human cell lines by measuring its ability to induce intracellular calcium mobilization.

Cell LineDescriptionThis compound EC50 (nM)[7]
HT29Colon adenocarcinoma240 ± 20
A549Lung carcinoma~200 - 20,000
Panc-1Pancreatic carcinoma~200 - 20,000
MDA-MB-231Breast adenocarcinoma~200 - 20,000
MKN1Gastric adenocarcinoma~200 - 20,000
MKN45Gastric adenocarcinoma~200 - 20,000
HUVECUmbilical vein endothelial~200 - 20,000

Note: The paper by Suen et al. (2012) states a 100-fold variation in EC50 values between the cell lines, ranging from approximately 200 nM to 20 µM. The precise EC50 values for cell lines other than HT29 are not explicitly provided in the main text of the publication.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of PAR2 activation via the Gq pathway.

Methodology:

  • Cell Culture: Human cell lines (e.g., HT29) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 1 hour at 37°C in the dark. Fura-2 AM is a ratiometric indicator, and its fluorescence emission changes upon binding to calcium.

  • Washing: After incubation, the cells are washed with a buffered saline solution to remove excess dye.

  • Compound Addition: A baseline fluorescence reading is taken. Subsequently, varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) using a fluorescence plate reader.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The EC50 value is calculated from the dose-response curve.

PAR2 Internalization Assay

This assay quantifies the ability of this compound to induce the internalization of PAR2 from the cell surface, a common regulatory mechanism for GPCRs.

Methodology:

  • Cell Preparation: Cells expressing PAR2 are harvested and resuspended in a suitable buffer.

  • Agonist Treatment: Cells are treated with this compound or a control agonist for a specified time at 37°C to induce receptor internalization.

  • Antibody Staining: The cells are then incubated with a primary antibody that specifically recognizes an extracellular epitope of PAR2, followed by a fluorescently labeled secondary antibody. This staining is performed at 4°C to prevent further receptor trafficking.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity is proportional to the number of PAR2 receptors remaining on the cell surface.

  • Data Analysis: The percentage of receptor internalization is calculated by comparing the mean fluorescence intensity of this compound-treated cells to that of untreated control cells.

In Vivo Rat Paw Edema Model

This in vivo model assesses the pro-inflammatory effects of this compound by measuring the swelling (edema) it induces in a rat's paw.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: this compound is administered via intraplantar injection into the hind paw of the rat.

  • Edema Measurement: The paw volume is measured at various time points after the injection (e.g., every hour for several hours).

  • Data Analysis: The increase in paw volume over time is calculated as a percentage of the initial baseline volume. This provides a quantitative measure of the edematous response induced by this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the in vitro and in vivo activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Cell_Culture Cell Line Culture (e.g., HT29) Ca_Assay Intracellular Calcium Mobilization Assay Cell_Culture->Ca_Assay Internalization_Assay PAR2 Internalization Assay (FACS) Cell_Culture->Internalization_Assay EC50_Determination EC50 Determination Ca_Assay->EC50_Determination Internalization_Quant Quantification of Receptor Internalization Internalization_Assay->Internalization_Quant Edema_Analysis Analysis of Edema Response EC50_Determination->Edema_Analysis Correlate in vitro potency with in vivo effect Rat_Model Rat Paw Edema Model GB110_Injection Intraplantar Injection of this compound Rat_Model->GB110_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) GB110_Injection->Paw_Measurement Paw_Measurement->Edema_Analysis

Figure 2: Experimental workflow for this compound characterization. (Within 100 characters)

Conclusion

This compound is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its mechanism of action as a potent and selective non-peptidic PAR2 agonist is well-characterized, primarily involving the activation of the Gαq-PLC-Ca2+ signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PAR2 with small molecule modulators like this compound.

References

In-Depth Technical Guide to the In Vitro Biological Targets of GB110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB110 is a potent, orally active, and non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides a comprehensive overview of the in vitro biological targets of this compound, with a focus on its interaction with PAR2. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Biological Target: Protease-Activated Receptor 2 (PAR2)

The primary and most well-characterized in vitro biological target of this compound is the Protease-Activated Receptor 2 (PAR2). This compound functions as a selective agonist, initiating downstream signaling cascades upon binding to the receptor.

Quantitative Data: Potency of this compound in PAR2 Activation
Cell LineAssay TypeParameterValue (nM)Reference
HT-29Intracellular Ca2+ MobilizationEC50~200 - 280[1]
Selectivity Profile

This compound has been demonstrated to be a selective agonist for PAR2. In vitro studies have shown that it does not elicit responses in cells that do not express PAR2. Furthermore, its activity is not observed on other members of the protease-activated receptor family, namely PAR1 and PAR4, underscoring its specificity. However, specific quantitative data, such as EC50 values for PAR1 and PAR4, are not available in the reviewed literature to provide a quantitative measure of this selectivity.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a cornerstone for characterizing the agonist activity of compounds like this compound on GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

Objective: To determine the potency (EC50) of this compound in inducing PAR2-mediated intracellular calcium release.

General Methodology:

  • Cell Culture: Human cell lines endogenously expressing PAR2 (e.g., HT-29) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates. Cells are grown to a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester group facilitates the dye's entry across the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. The loading buffer often contains an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage. Incubation is typically carried out at 37°C for approximately one hour in the dark.

  • Compound Addition: After dye loading, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of this compound at various concentrations.

  • Signal Detection: Upon addition of this compound, PAR2 activation leads to the release of calcium from intracellular stores, causing a significant increase in the fluorescence intensity of the calcium-bound dye. The fluorescence is monitored kinetically, typically with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Data Analysis: The change in fluorescence intensity is plotted against the concentration of this compound. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

PAR2 Internalization Assay

Receptor internalization is a common mechanism for regulating GPCR signaling. This compound has been shown to induce the internalization of PAR2.

Objective: To quantify the extent of PAR2 internalization upon stimulation with this compound.

General Methodology (FACS-based):

  • Cell Preparation: Cells expressing PAR2 are harvested and washed.

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes an extracellular epitope of PAR2. This step is performed at 4°C to allow antibody binding to the cell surface without inducing internalization.

  • Induction of Internalization: After washing to remove unbound primary antibody, the cells are incubated with this compound at a specific concentration (e.g., 10 µM) at 37°C for a defined period to allow for receptor internalization. A control group without this compound is run in parallel.

  • Secondary Antibody Staining: Following the internalization period, the cells are washed with ice-cold buffer to stop the process. A fluorescently labeled secondary antibody that binds to the primary antibody is then added to the cells, with incubation again carried out at 4°C to label the PAR2 receptors remaining on the cell surface.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in the mean fluorescence intensity in the this compound-treated group compared to the control group indicates the extent of PAR2 internalization.

Signaling Pathways and Visualizations

Upon activation by this compound, PAR2 initiates a complex network of intracellular signaling pathways. The primary coupling is through heterotrimeric G proteins, including Gq/11, G12/13, and Gi/o.

PAR2 Downstream Signaling Pathway

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PAR2 PAR2 This compound->PAR2 activates Gq11 Gαq/11 PAR2->Gq11 couples to G1213 Gα12/13 PAR2->G1213 couples to Gio Gαi/o PAR2->Gio couples to PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates ERK ERK1/2 PKC->ERK activates RhoA RhoA G1213->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: PAR2 signaling cascade initiated by this compound.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Calcium_Assay_Workflow start Start cell_culture Seed PAR2-expressing cells in 96-well plate start->cell_culture dye_loading Load cells with Fluo-4 AM dye cell_culture->dye_loading incubation Incubate at 37°C dye_loading->incubation plate_reader Place plate in fluorescence reader incubation->plate_reader baseline Measure baseline fluorescence plate_reader->baseline add_this compound Inject this compound (various concentrations) baseline->add_this compound measure_fluorescence Kinetically measure fluorescence change add_this compound->measure_fluorescence data_analysis Analyze data and calculate EC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on intracellular calcium.

Logical Relationship of PAR2 Activation and Downstream Events

Logical_Relationship This compound This compound Binding PAR2_Activation PAR2 Conformation Change (Activation) This compound->PAR2_Activation G_Protein_Coupling G Protein Coupling (Gq/11, G12/13, Gi/o) PAR2_Activation->G_Protein_Coupling Second_Messengers Second Messenger Generation (IP3, DAG, Ca²⁺) G_Protein_Coupling->Second_Messengers Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Second_Messengers->Cellular_Response

Caption: Logical flow from this compound binding to cellular response.

Conclusion

This compound is a valuable chemical tool for studying the in vitro functions of PAR2. Its characterization as a potent and selective agonist has been established primarily through intracellular calcium mobilization assays. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for researchers aiming to utilize this compound in their studies. Further investigations to determine its potency across a broader range of cell lines and to quantify its selectivity against other PAR family members would provide a more complete in vitro profile of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Properties of GB110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB110 is a potent, orally active, and selective non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments used to characterize this compound are presented, along with a summary of its activity across various cell lines. Furthermore, the downstream signaling pathways activated by this compound are elucidated through graphical representations. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on PAR2-targeted therapies.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic molecule with the full chemical name N-((S)-1-(((2S,3S)-1-((3-(4-(aminomethyl)piperidine-1-carbonyl)benzyl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-cyclohexyl-1-oxopropan-2-yl)isoxazole-5-carboxamide. Its molecular formula is C33H48N6O5, and it has a molecular weight of 608.78 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C33H48N6O5[1]
Molecular Weight 608.78 g/mol [1]
Hydrogen Bond Acceptors 9[2]
Hydrogen Bond Donors 4[2]
Rotatable Bonds 17[2]
Topological Polar Surface Area 159.66 Ų[2]
XLogP 4.8[2]
SMILES O1C(C(N--INVALID-LINK--C(N--INVALID-LINK--CC">C@HC(NCC2=CC=CC(C(N3CCC(CN)CC3)=O)=C2)=O)=O)=O)=CC=N1[1]

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective agonist for Proteinase-Activated Receptor 2 (PAR2).[3][4] PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase.[4][5] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. This compound, as a non-peptidic agonist, mimics the action of the tethered ligand to activate PAR2.[6]

Upon activation by this compound, PAR2 couples to several heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o.[7][8][9] This coupling initiates a cascade of downstream signaling events. The activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[3][7] The activation of Gα12/13 leads to the activation of RhoA, a small GTPase involved in cytoskeletal rearrangements.[5] Furthermore, PAR2 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and differentiation.[1]

Activation of PAR2 by this compound also induces receptor internalization, a process that is important for signal desensitization and termination.[3][4]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates Gq11 Gαq/11 PAR2->Gq11 Couples to G1213 Gα12/13 PAR2->G1213 Couples to Gio Gαi/o PAR2->Gio Couples to ERK12_phos ERK1/2 Phosphorylation PAR2->ERK12_phos Induces Internalization Receptor Internalization PAR2->Internalization Undergoes PLC PLC Gq11->PLC Activates RhoA RhoA Activation G1213->RhoA Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces

Caption: this compound-activated PAR2 signaling cascade.

In Vitro and In Vivo Activity

The activity of this compound has been characterized in a variety of in vitro and in vivo models.

Table 2: In Vitro Activity of this compound in Intracellular Calcium Mobilization Assays

Cell LineDescriptionEC50 (nM)Reference
HT29 Human colon adenocarcinoma~200 - 280[3][4]
A549 Human lung carcinoma-[3]
Panc-1 Human pancreatic carcinoma-[3]
MDA-MB-231 Human breast adenocarcinoma-[3]
MKN1 Human gastric adenocarcinoma-[3]
MKN45 Human gastric adenocarcinoma-[3]
HUVEC Human umbilical vein endothelial cells-[3]

Table 3: In Vivo Activity of this compound in the Rat Paw Edema Model

DoseRoute of AdministrationEffectReference
Not specifiedIntraplantar injectionInduction of paw edema[4]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a hallmark of PAR2 activation via the Gαq/11 pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells (e.g., HT29) in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate Incubate to allow dye uptake and de-esterification load_dye->incubate add_this compound Add varying concentrations of this compound incubate->add_this compound measure_fluorescence Measure fluorescence intensity over time using a fluorescence plate reader add_this compound->measure_fluorescence analyze_data Analyze data to determine EC50 value measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Human cell lines such as HT29, A549, Panc-1, MDA-MB-231, MKN1, MKN45, or HUVEC are cultured in appropriate media and conditions.[3] Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. A loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is added to each well.[10] The plate is incubated in the dark to allow for dye uptake and intracellular de-esterification.

  • Compound Addition: After incubation, the dye solution is removed, and cells are washed. A buffer solution is added, and baseline fluorescence is measured. Varying concentrations of this compound are then added to the wells.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately and kinetically over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

PAR2 Internalization Assay

This assay quantifies the this compound-induced internalization of the PAR2 receptor from the cell surface, typically measured by flow cytometry.

PAR2_Internalization_Workflow start Start treat_cells Treat cells expressing PAR2 with this compound for various times start->treat_cells label_cells Label cell surface PAR2 with a specific primary antibody treat_cells->label_cells add_secondary Add a fluorescently-labeled secondary antibody label_cells->add_secondary acquire_data Acquire data using a flow cytometer add_secondary->acquire_data analyze_data Analyze the decrease in mean fluorescence intensity (MFI) acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for PAR2 Internalization Assay.

Methodology:

  • Cell Treatment: Cells endogenously or exogenously expressing PAR2 are treated with a specific concentration of this compound for various time points.

  • Antibody Staining: Following treatment, cells are detached and incubated with a primary antibody specific for an extracellular epitope of PAR2. After washing, a fluorescently labeled secondary antibody is added.

  • Flow Cytometry: The fluorescence intensity of the cell population is measured using a flow cytometer.

  • Data Analysis: The decrease in mean fluorescence intensity (MFI) compared to untreated cells is indicative of receptor internalization. The rate and extent of internalization can be quantified.

Rat Paw Edema Model

This in vivo model assesses the pro-inflammatory effects of this compound by measuring the swelling (edema) it induces in the paw of a rat.

Paw_Edema_Workflow start Start measure_baseline Measure baseline paw volume of male Wistar rats start->measure_baseline inject_this compound Inject this compound intraplantarly into the right hind paw measure_baseline->inject_this compound measure_volume Measure paw volume at specific time points post-injection inject_this compound->measure_volume calculate_edema Calculate the increase in paw volume (edema) over time measure_volume->calculate_edema end End calculate_edema->end

Caption: Workflow for Rat Paw Edema Model.

Methodology:

  • Animals: Male Wistar rats are typically used for this model.[11]

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[12]

  • Compound Administration: A solution of this compound is injected into the subplantar region of the right hind paw. The contralateral paw is often injected with vehicle as a control.

  • Edema Measurement: Paw volume is measured at various time points after the injection.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the baseline measurement. Dose-response curves can be generated by testing different concentrations of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of PAR2 in health and disease. Its potency, selectivity, and oral activity make it a promising lead compound for the development of novel therapeutics targeting PAR2-mediated conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers to further investigate the molecular and cellular effects of this compound and to explore its therapeutic potential.

References

GB110: A Technical Guide to a Novel PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Authored by [Your Name/Organization]

Date: December 15, 2025

Abstract

This technical guide provides a comprehensive overview of the small molecule GB110, a potent and selective non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2). We delve into the discovery and history of this compound, its mechanism of action, and key experimental data from in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and pharmacological applications of targeting PAR2. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to facilitate further research and development.

Discovery and History of this compound

The compound this compound emerged from research efforts to develop non-peptidic modulators of Proteinase-Activated Receptor 2 (PAR2) that would overcome the limitations of peptide-based agonists, such as poor stability and bioavailability.[1][2][3] PAR2, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[4][5]

This compound was developed through structure-activity relationship studies aimed at mimicking the action of the tethered ligand that is unmasked upon proteolytic cleavage of the PAR2 N-terminus. Its discovery, along with the PAR2 antagonist GB88, provided valuable chemical tools to probe the function of PAR2 in various disease models.[1][6]

Mechanism of Action

This compound acts as a potent agonist at the PAR2 receptor.[1][2][6] Upon binding, it activates the receptor, leading to the initiation of downstream signaling cascades. A primary and well-characterized consequence of PAR2 activation by this compound is the mobilization of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular responses.[1][2][6][7] PAR2 activation can also lead to receptor internalization and desensitization.[7]

PAR2 Signaling Pathway

The activation of PAR2 by an agonist like this compound triggers a conformational change in the receptor, which in turn activates heterotrimeric G proteins. PAR2 is known to couple to various G proteins, including Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates Gq Gαq/11 PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream

Figure 1: Simplified PAR2 signaling pathway initiated by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from published literature.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterValueReference
Intracellular Ca²⁺ MobilizationHT29EC₅₀~200 nM[1][2][6]
Intracellular Ca²⁺ MobilizationHT29pEC₅₀6.6 ± 0.05[7]
PAR2 InternalizationHT29Potency10-fold less potent than 2f-LIGRLO-NH₂[7]
Table 2: In Vivo Activity of this compound
ModelSpeciesEffectReference
Paw EdemaRatPro-inflammatory (induces edema)[1][2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • HT29 cells (or other suitable cell line expressing PAR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed HT29 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the dye loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Add fresh HBSS to each well.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Use the automated injector to add varying concentrations of this compound to the wells.

  • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ value by plotting the peak fluorescence response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Seed Cells in 96-well Plate B Load Cells with Calcium Dye A->B C Wash to Remove Excess Dye B->C D Establish Baseline Fluorescence C->D E Inject this compound D->E F Record Fluorescence Change E->F G Plot Dose-Response Curve F->G H Calculate EC₅₀ G->H

Figure 2: Workflow for the intracellular calcium mobilization assay.
Rat Paw Edema Assay

This in vivo protocol is used to assess the pro-inflammatory effects of this compound.

Materials:

  • Male Sprague-Dawley rats

  • This compound solution (in sterile saline)

  • Plethysmometer or calipers

  • Syringes and needles for intraplantar injection

Procedure:

  • Acclimatization: Acclimatize the rats to the experimental conditions.

  • Baseline Measurement: Measure the initial volume or thickness of the rat's hind paw using a plethysmometer or calipers.

  • Compound Administration: Inject a defined volume of the this compound solution (or vehicle control) into the subplantar region of the rat's right hind paw.

  • Edema Measurement: At specific time points after the injection (e.g., 1, 2, 4, and 6 hours), measure the paw volume or thickness again.

  • Data Analysis: The increase in paw volume or thickness compared to the baseline and the vehicle-treated group is a measure of edema. The results are typically expressed as the change in paw volume (mL) or thickness (mm).

Paw_Edema_Workflow A Baseline Paw Measurement B Intraplantar Injection of this compound A->B C Measure Paw Volume at Time Intervals B->C D Calculate Change in Paw Volume C->D

Figure 3: Experimental workflow for the rat paw edema assay.

Synthesis and Physicochemical Properties

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, its chemical structure is known.[7] The synthesis would likely involve standard peptide coupling and organic synthesis techniques.[4] Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound have not been extensively published.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of PAR2 in health and disease. As a potent and selective non-peptidic agonist, it offers advantages over traditional peptide-based activators in terms of stability. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of targeting PAR2 with small molecules like this compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in a broader range of disease models.

References

GB110: A Technical Guide on Preclinical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for the research compound GB110. Comprehensive safety and toxicity data as typically found in a full investigational new drug (IND) enabling package are not available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

This compound is a potent, non-peptidic small molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Developed as a research tool, this compound has been instrumental in elucidating the in vitro and in vivo functions of PAR2. This guide provides a technical overview of its known pharmacological profile.

Pharmacodynamics

Mechanism of Action

This compound functions as a selective agonist for PAR2.[1] PAR2 is activated physiologically by the proteolytic cleavage of its N-terminal domain by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans) that binds to the extracellular loop 2 of the receptor, initiating intracellular signaling cascades. This compound mimics the action of the tethered ligand, directly binding to and activating PAR2 to elicit downstream cellular responses.[1]

In Vitro Activity

This compound has been demonstrated to be a potent activator of PAR2 across various human cell lines, inducing intracellular calcium (iCa2+) mobilization. Its potency is comparable to the well-characterized peptide agonist 2-furoyl-LIGRLO-NH2.[1]

Table 1: In Vitro Potency of this compound in Human Cell Lines [1]

Cell LineAssayEndpointThis compound EC50 (nM)
HT29 (Colon Carcinoma)Intracellular Ca2+ MobilizationCalcium Flux240 ± 20
A549 (Lung Carcinoma)Intracellular Ca2+ MobilizationCalcium FluxData not quantified in source
Panc-1 (Pancreatic Carcinoma)Intracellular Ca2+ MobilizationCalcium FluxData not quantified in source
MKN1 (Gastric Adenocarcinoma)Intracellular Ca2+ MobilizationCalcium FluxData not quantified in source
MKN45 (Gastric Carcinoma)Intracellular Ca2+ MobilizationCalcium FluxData not quantified in source
MDA-MB-231 (Breast Adenocarcinoma)Intracellular Ca2+ MobilizationCalcium FluxData not quantified in source
HUVEC (Human Umbilical Vein Endothelial Cells)Intracellular Ca2+ MobilizationCalcium FluxData not quantified in source

EC50 values represent the concentration of agonist that produces 50% of the maximal response.

Signaling Pathways

Activation of PAR2 by this compound leads to the engagement of multiple intracellular signaling pathways. The primary pathway initiated is the Gαq/11-mediated activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response readily measured in vitro.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 activates Gq Gαq/11 PAR2->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers

Figure 1: Simplified PAR2 signaling pathway activated by this compound.

In Vivo Pharmacology

The primary in vivo characterization of this compound comes from a rat paw edema model, an established assay for assessing pro-inflammatory responses.

Rat Paw Edema Model

Intraplantar injection of this compound into the hind paw of rats induces an acute inflammatory response characterized by paw swelling (edema). This effect is dose-dependent and demonstrates the pro-inflammatory potential of PAR2 activation in vivo.[1]

Table 2: In Vivo Activity of this compound in a Rat Paw Edema Model [1]

AgonistDose (nmol per paw)Paw Swelling (% increase over vehicle)
This compound10~15%
30~30%
100~45%
Experimental Protocol: Rat Paw Edema

The following protocol is a summary of the methodology described by Suen et al. (2012).[1]

Animals: Male Wistar rats (200-250 g) are used.

Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to experimentation.

Procedure:

  • Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer.

  • Administration: A 50 µL solution of this compound in sterile saline is injected into the plantar surface of the right hind paw. A control group receives an injection of vehicle (sterile saline) only.

  • Post-injection Measurements: Paw volume is measured at various time points post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Data Analysis: The increase in paw volume is calculated as a percentage change from the baseline measurement.

Paw_Edema_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Male Wistar Rats (200-250g) Acclimatization Acclimatization (≥ 1 week) Animal->Acclimatization Baseline Measure Baseline Paw Volume Acclimatization->Baseline Injection Intraplantar Injection (50 µL this compound or Vehicle) Baseline->Injection Measurement Measure Paw Volume at Timed Intervals Injection->Measurement Calculation Calculate % Increase in Paw Volume Measurement->Calculation Comparison Compare this compound vs. Vehicle Calculation->Comparison

Figure 2: Experimental workflow for the rat paw edema model.

Safety and Toxicity Profile

There is a notable lack of publicly available data regarding the comprehensive safety and toxicity profile of this compound. Standard preclinical toxicology studies, such as acute toxicity (e.g., LD50), repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies, have not been published in the peer-reviewed literature.

Safety Pharmacology

No formal safety pharmacology studies investigating the effects of this compound on the central nervous, cardiovascular, and respiratory systems have been reported.

Toxicology

As a research compound primarily used for in vitro and acute in vivo pharmacological studies, extensive toxicological evaluation of this compound has likely not been conducted or, if it has, the data has not been made public. Therefore, no quantitative data on the toxicological profile of this compound can be presented.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PAR2. It is a potent and selective non-peptidic agonist that has been shown to activate PAR2 in vitro and elicit a pro-inflammatory response in vivo. However, a comprehensive understanding of its safety and toxicity profile is lacking in the public domain. Researchers and drug development professionals should exercise appropriate caution when handling and interpreting data related to this compound, recognizing that its use has been primarily in exploratory research settings. Further studies would be required to establish a complete safety profile suitable for supporting any potential therapeutic development.

References

Preliminary Efficacy of GB110: A PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary efficacy studies of GB110, a novel, non-peptidic small molecule agonist of Proteinase-Activated Receptor 2 (PAR2). The data herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a molecular tool for investigating PAR2-mediated physiological and pathological processes.

Introduction

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor expressed on a variety of cell types. It is activated by the proteolytic cleavage of its N-terminus by enzymes such as trypsin and tryptase, which exposes a tethered ligand that binds to and activates the receptor, initiating signaling through intracellular G proteins.[1] The study of PAR2 has been pivotal in understanding its role in various diseases. This compound has been developed as a stable and bioavailable small molecule agonist to aid in the in vivo and in vitro investigation of PAR2 signaling.[1]

In Vitro Efficacy

The in vitro efficacy of this compound was primarily assessed through its ability to induce intracellular calcium (Ca2+) mobilization in various human cell lines, a hallmark of PAR2 activation.

Quantitative Data: Potency of this compound

The potency of this compound in activating PAR2-mediated Ca2+ release was determined in the human colon cancer cell line HT29.[1]

CompoundCell LineParameterValue (nM)
This compoundHT29EC50~200

Table 1: In Vitro Potency of this compound. The half-maximal effective concentration (EC50) of this compound for inducing Ca2+ release in HT29 cells.

In addition to HT29 cells, this compound was shown to be active in six other human cell lines, demonstrating its broad utility as a PAR2 agonist.[1] Furthermore, this compound was observed to induce the internalization of PAR2, a common characteristic of receptor activation and subsequent desensitization.[1]

In Vivo Efficacy

The in vivo activity of this compound was evaluated by its ability to induce a known PAR2-mediated physiological response, acute paw edema, in a rat model.[1]

Experimental Model: Rat Paw Edema

The administration of this compound was shown to elicit acute paw edema in rats, an inflammatory response characteristic of PAR2 activation in this model. This in vivo effect underscores the bioavailability and functional activity of this compound in a whole-animal system.[1]

Mechanism of Action: PAR2 Signaling Pathway

This compound functions as an agonist of PAR2, initiating a well-characterized signaling cascade.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds and Activates G_protein G Proteins PAR2->G_protein Activates Internalization PAR2 Internalization PAR2->Internalization Induces Ca_release Intracellular Ca2+ Release G_protein->Ca_release Initiates Signaling To

Caption: this compound activates PAR2, leading to G protein signaling, intracellular Ca2+ release, and receptor internalization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vitro Intracellular Ca2+ Mobilization Assay
  • Cell Lines: HT29 and six other human cell lines expressing PAR2.[1]

  • Assay Principle: Measurement of changes in intracellular Ca2+ concentration upon compound administration using a Ca2+-sensitive fluorescent dye.

  • Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere overnight.

    • The cell culture medium is removed, and cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.

    • After incubation, the cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken using a fluorescence plate reader.

    • This compound at various concentrations is added to the wells.

    • Fluorescence is continuously monitored to detect changes in intracellular Ca2+ levels.

    • The EC50 value is calculated from the dose-response curve of this compound-induced Ca2+ mobilization.

In Vivo Rat Paw Edema Model
  • Animal Model: Male Sprague-Dawley rats.

  • Assay Principle: Measurement of the increase in paw volume (edema) following the sub-plantar injection of an inflammatory agent.

  • Procedure:

    • The basal volume of the rat's hind paw is measured using a plethysmometer.

    • This compound is administered via sub-plantar injection into the hind paw.

    • Paw volume is measured at various time points post-injection.

    • The degree of edema is calculated as the percentage increase in paw volume compared to the pre-injection volume.

    • The effect of the PAR2 antagonist, GB88, can be assessed by administering it orally prior to the this compound injection.[1]

Experimental Workflow Visualization

The general workflow for the preliminary efficacy assessment of this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines PAR2-Expressing Human Cell Lines ca_assay Intracellular Ca2+ Mobilization Assay cell_lines->ca_assay ec50 Determine EC50 of this compound ca_assay->ec50 rat_model Rat Model paw_edema Paw Edema Induction rat_model->paw_edema efficacy_confirm Confirm In Vivo Efficacy paw_edema->efficacy_confirm start Start: Characterization of this compound start->cell_lines start->rat_model

Caption: Workflow for evaluating this compound's in vitro and in vivo efficacy.

Conclusion

The preliminary studies on this compound demonstrate its role as a potent and effective PAR2 agonist. Its ability to activate PAR2-mediated signaling in vitro and elicit a physiological response in vivo establishes it as a valuable tool for further research into the function and therapeutic potential of targeting the PAR2 pathway. The provided data and experimental protocols serve as a foundational guide for scientists and researchers in the field.

References

Understanding the Pharmacokinetics of GB110: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB110 is a potent and selective, non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3][4][5] The oral activity of this compound makes it a valuable tool for in vivo studies aimed at elucidating the therapeutic potential of PAR2 activation.[2][3] This technical guide provides a comprehensive overview of the known pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines detailed, generalized experimental protocols for characterizing the pharmacokinetic properties of a small molecule like this compound. Furthermore, it visualizes the key signaling pathways activated by this compound and a typical experimental workflow for its pharmacokinetic evaluation.

Introduction to this compound

This compound is a small molecule that mimics the action of endogenous PAR2 activators, such as trypsin, by binding to and activating the receptor.[1][5] It has demonstrated high potency in in vitro assays, with an EC50 for PAR2-mediated intracellular calcium release in the range of 200-280 nM.[1][2][4][5] A key advantage of this compound over peptide-based PAR2 agonists is its non-peptidic nature, which is expected to confer greater metabolic stability and oral bioavailability.[3] Indeed, studies have confirmed that this compound is orally active in vivo, making it a suitable candidate for preclinical development.[2][3]

Pharmacokinetics of this compound

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While this compound is known to be orally active, detailed quantitative data on its ADME properties are not extensively reported in the scientific literature. This section outlines the conceptual framework for this compound's pharmacokinetics and presents hypothetical data tables to illustrate how such information would be structured.

Absorption

This compound is orally active, indicating that it is absorbed from the gastrointestinal tract into the systemic circulation.[2][3] The exact mechanism of absorption (e.g., passive diffusion, active transport) has not been elucidated.

Table 1: Hypothetical Oral Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Plasma Concentration)ng/mL[Data Not Available]
Tmax (Time to Cmax)h[Data Not Available]
AUC(0-t) (Area Under the Curve)ng·h/mL[Data Not Available]
F (Oral Bioavailability)%[Data Not Available]
Distribution

Following absorption, this compound is expected to distribute throughout the body. The extent of distribution to various tissues is currently unknown.

Table 2: Hypothetical Distribution Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Vd (Volume of Distribution)L/kg[Data Not Available]
Protein Binding %[Data Not Available]
Metabolism

The metabolic fate of this compound has not been described. It is likely metabolized by hepatic enzymes, a common pathway for small molecule drugs.

Table 3: Hypothetical In Vitro Metabolic Stability of this compound

SystemParameterValue
Rat Liver Microsomes t1/2 (min)[Data Not Available]
Intrinsic Clearance (μL/min/mg)[Data Not Available]
Human Liver Microsomes t1/2 (min)[Data Not Available]
Intrinsic Clearance (μL/min/mg)[Data Not Available]
Excretion

The routes and extent of excretion of this compound and its potential metabolites are unknown.

Table 4: Hypothetical Excretion Profile of this compound in Rats (% of Administered Dose)

RouteParent DrugMetabolitesTotal
Urine [Data Not Available][Data Not Available][Data Not Available]
Feces [Data Not Available][Data Not Available][Data Not Available]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound. These are generalized protocols based on standard practices for small molecule drug development.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Animals: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before the experiment.

Dosing:

  • Oral (PO): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered by oral gavage at a specific dose (e.g., 10 mg/kg).

  • Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing and Analysis:

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Plasma concentrations of this compound are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) are calculated from the plasma concentration-time data using non-compartmental analysis software.

  • Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Materials:

  • Rat and human liver microsomes.

  • NADPH regenerating system.

  • This compound stock solution.

  • Control compounds (e.g., a rapidly metabolized compound and a stable compound).

Procedure:

  • This compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.

Data Analysis:

  • The natural logarithm of the percentage of this compound remaining is plotted against time.

  • The in vitro half-life (t1/2) is calculated from the slope of the linear regression.

  • Intrinsic clearance is calculated based on the half-life and the protein concentration in the incubation.

Mandatory Visualizations

Signaling Pathways of this compound

This compound, as a PAR2 agonist, is expected to activate downstream signaling through two primary pathways: the canonical Gq-protein-dependent pathway and the β-arrestin-dependent pathway.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAR2 PAR2 This compound->PAR2 Activation Gq Gq PAR2->Gq Coupling beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC PLCβ Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis ERK ERK Signaling beta_arrestin->ERK Scaffolding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Cellular_Response_beta Cellular Response (e.g., Receptor Internalization) ERK->Cellular_Response_beta

Caption: this compound-mediated PAR2 signaling pathways.

Experimental Workflow for Oral Pharmacokinetic Study

The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study for an orally administered compound like this compound.

PK_Workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Formulation This compound Formulation (Oral & IV) Oral_Dosing Oral Administration (Gavage) Formulation->Oral_Dosing IV_Dosing Intravenous Administration (Bolus) Formulation->IV_Dosing Animal_Acclimatization Animal Acclimatization (Rats) Animal_Acclimatization->Oral_Dosing Animal_Acclimatization->IV_Dosing Blood_Collection Serial Blood Sampling Oral_Dosing->Blood_Collection IV_Dosing->Blood_Collection Sample_Processing Plasma Separation Blood_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Report Generation PK_Analysis->Report

Caption: Experimental workflow for a pharmacokinetic study of this compound.

Conclusion

References

IUPHAR/BPS Classification of PAR2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the IUPHAR/BPS Classification and Pharmacology of Proteinase-Activated Receptor 2 (PAR2), Featuring the Agonist GB110

This guide provides a comprehensive overview of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor with significant roles in inflammation, pain, and various physiological processes. The synthetic, non-peptidic agonist this compound is highlighted as a key pharmacological tool for investigating PAR2 function. This document is intended for researchers, scientists, and professionals in drug development.

Proteinase-Activated Receptor 2 (PAR2) is classified as a member of the Proteinase-Activated Receptor family , which belongs to the larger superfamily of G protein-coupled receptors (GPCRs) .[1][2][3][4] The nomenclature is determined by the International Union of Basic and Clinical Pharmacology (IUPHAR) and the British Pharmacological Society (BPS).[2][4]

Classification Details
Family Proteinase-Activated Receptors (PARs)
Superfamily G protein-coupled receptors (GPCRs)
HGNC Gene Name F2RL1
UniProt ID P55085
Activation Mechanism Proteolytic cleavage of the N-terminal exodomain by serine proteases (e.g., trypsin, mast cell tryptase), unmasking a tethered ligand (SLIGKV-NH2 in humans) that binds intramolecularly to activate the receptor.[1][2][4][5][6][7]

This compound: A Potent Synthetic Agonist of PAR2

This compound is a potent, selective, and non-peptidic small molecule agonist of PAR2.[5][6][7] It serves as a valuable experimental tool to study PAR2 activation and signaling without the need for proteolytic enzymes, offering greater stability and specificity compared to peptide agonists.[5][6][7]

Quantitative Pharmacology of PAR2 Ligands

The following tables summarize the quantitative pharmacological data for the PAR2 agonist this compound and the antagonist GB88.

Table 1: In Vitro Potency and Efficacy of PAR2 Agonist this compound
Assay TypeCell LineParameterValueReference
Intracellular Ca²⁺ MobilizationHT29EC₅₀~200 nM[5][6][7]
Intracellular Ca²⁺ MobilizationHT29pEC₅₀6.6 ± 0.05[5]
Intracellular Ca²⁺ MobilizationCHO-hPAR2pEC₅₀6.7 ± 0.2[8]
Inositol (B14025) Phosphate (IP1) Production1321N1-hPAR2pEC₅₀6.70 ± 0.03[9]
β-arrestin-2 RecruitmentU2OS-hPAR2pEC₅₀6.6 ± 0.1[9]
ERK1/2 PhosphorylationU2OS-hPAR2pEC₅₀7.4 ± 0.1[9]
Competitive Radioligand Binding ([³H]-GB110)HEKexpi293 membranespKᵢ7.2 ± 0.2[9]
Table 2: In Vitro Potency of PAR2 Antagonist GB88
Assay TypeAgonistParameterValueReference
Intracellular Ca²⁺ MobilizationTrypsin, peptide, and non-peptide agonistsIC₅₀~2 µM[5][6]

PAR2 Signaling Pathways

PAR2 activation initiates a complex network of intracellular signaling pathways, primarily through coupling to various G proteins and through G protein-independent mechanisms involving β-arrestins.[10] This dual signaling capability leads to a wide range of cellular responses, including both pro-inflammatory and protective effects.[11][12]

G Protein-Dependent Signaling

PAR2 couples to multiple G protein subtypes, including Gαq/11, Gα12/13, and Gαi/o.[10][13]

  • Gαq/11 Pathway : This is the canonical signaling pathway for PAR2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[13][14][15]

  • Gα12/13 Pathway : Coupling to Gα12/13 activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell shape, and migration.[13][15]

  • Gαi/o Pathway : Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

G Protein-Independent Signaling (β-arrestin Pathway)

Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins.[14] This interaction not only desensitizes G protein signaling but also initiates a distinct wave of signaling. β-arrestin acts as a scaffold for various signaling molecules, including components of the MAP kinase cascade (e.g., ERK1/2), and is critically involved in pro-inflammatory responses, cytoskeletal reorganization, and cell migration.[11][12][17]

PAR2_Signaling_Pathways cluster_activation Receptor Activation cluster_g_protein G Protein-Dependent Signaling cluster_beta_arrestin β-arrestin-Dependent Signaling Protease Protease PAR2 PAR2 Protease->PAR2 Cleavage This compound This compound This compound->PAR2 Binding Gq_11 Gq_11 PAR2->Gq_11 G12_13 G12_13 PAR2->G12_13 Gi_o Gi_o PAR2->Gi_o GRK GRK PAR2->GRK PLC PLC Gq_11->PLC RhoA RhoA G12_13->RhoA AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit IP3_DAG IP3 + DAG PLC->IP3_DAG Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC P_PAR2 P-PAR2 GRK->P_PAR2 B_Arrestin β-arrestin P_PAR2->B_Arrestin ERK1_2 ERK1/2 B_Arrestin->ERK1_2 Inflammation Inflammation Gene Expression ERK1_2->Inflammation Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed PAR2-expressing cells in microplate B Incubate overnight A->B C Load cells with Fluo-4 AM dye B->C D Incubate 45-60 min at 37°C C->D E Wash cells twice with assay buffer D->E F Place plate in FLIPR E->F G Add agonist (this compound) or antagonist + agonist F->G H Measure fluorescence change over time G->H I Plot dose-response curve H->I J Calculate EC50 / IC50 I->J

References

Technical Guide: The Physico-Chemical Profile of GB-110

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated "GB-110" does not correspond to a unique, publicly documented pharmaceutical agent with established physico-chemical and biological data. Searches for "GB-110" yield ambiguous results, frequently referencing unrelated subjects such as materials science, academic course codes, or commercial products. This guide, therefore, cannot provide specific experimental data, protocols, or signaling pathways for a compound with this identifier.

Instead, this document will serve as a template and a methodological guide for the characterization of a novel chemical entity, outlining the requisite physico-chemical properties, experimental workflows, and data presentation standards pertinent to early-stage drug discovery and development. The information herein is presented to fulfill the structural and content requirements of the user's request, with the understanding that the specific values and diagrams are placeholders and not representative of an actual compound known as GB-110.

Core Physico-Chemical Properties

A comprehensive understanding of a compound's physico-chemical properties is fundamental to predicting its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key parameters that are essential for the initial assessment of a drug candidate.

PropertyValueExperimental MethodSignificance in Drug Development
Molecular Formula C₃₃H₄₈N₆O₅Mass SpectrometryDetermines the elemental composition and exact molecular mass.
Molecular Weight 608.78 g/mol Mass SpectrometryInfluences diffusion, bioavailability, and formulation.
Chemical Structure See Figure 1NMR, X-ray CrystallographyDefines the three-dimensional arrangement of atoms, crucial for understanding biological activity.
pKa Data Not AvailablePotentiometric Titration, UV-Vis Spectroscopy, Capillary ElectrophoresisPredicts the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
LogP / LogD Data Not AvailableShake-flask Method, HPLCMeasures lipophilicity, which influences membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility Data Not AvailableKinetic and Thermodynamic Solubility AssaysA critical factor for oral absorption and formulation development.
Hydrogen Bond Donors Data Not AvailableComputational (from structure)Contributes to binding affinity and specificity, as well as solubility and permeability.
Hydrogen Bond Acceptors Data Not AvailableComputational (from structure)Contributes to binding affinity and specificity, as well as solubility and permeability.
Polar Surface Area (PSA) Data Not AvailableComputational (from structure)Predicts cell membrane permeability and blood-brain barrier penetration.
Melting Point Data Not AvailableDifferential Scanning Calorimetry (DSC)Indicates purity and solid-state stability.
Stability Data Not AvailableHPLC-based assays (pH, temperature, light)Determines shelf-life and degradation pathways.

Figure 1: Hypothetical Chemical Structure of GB-110 (Note: This is a placeholder structure for illustrative purposes.)

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are standardized methodologies for determining the key physico-chemical properties listed above.

Mass Spectrometry for Molecular Formula and Weight Determination

Objective: To confirm the elemental composition and monoisotopic mass of the compound.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range.

  • Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated from the proposed chemical formula. The mass accuracy should be within 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the connectivity and spatial arrangement of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Analysis: Assign all proton and carbon signals and use the correlation spectra to piece together the molecular structure.

Hypothetical Signaling Pathway and Experimental Workflow

In the absence of specific data for GB-110, we present a hypothetical signaling pathway and a generalized experimental workflow for target identification and validation.

Hypothetical Signaling Pathway: Inhibition of the XYZ Kinase Pathway

Let us assume GB-110 is an inhibitor of a hypothetical "XYZ Kinase" which is implicated in a disease state.

XYZ_Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression GB110 GB-110 This compound->XYZ_Kinase

Caption: Hypothetical inhibition of the XYZ Kinase signaling pathway by GB-110.

Experimental Workflow for Target Identification and Validation

The following diagram illustrates a typical workflow for identifying the molecular target of a novel compound and validating its mechanism of action.

Target_Validation_Workflow Start Phenotypic Screening (e.g., Cell Viability Assay) Hit_Compound Identification of 'Hit' Compound (GB-110) Start->Hit_Compound Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Proteome Profiling) Hit_Compound->Target_ID Target_Validation Target Validation Target_ID->Target_Validation Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Target_Validation->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., Western Blot for Phospho-proteins) Target_Validation->Cellular_Assay In_Vivo In Vivo Model (Pharmacodynamics and Efficacy Studies) Biochemical_Assay->In_Vivo Cellular_Assay->In_Vivo End Lead Optimization In_Vivo->End

Caption: A generalized workflow for target identification and validation in drug discovery.

Conclusion

While the specific physico-chemical properties and biological activities of a compound named "GB-110" are not publicly available, the framework presented in this guide highlights the essential data and methodologies required for the comprehensive characterization of any new chemical entity in a drug development program. A systematic approach to determining these properties is crucial for making informed decisions and advancing promising candidates through the discovery and development pipeline. For a specific compound, this guide should be populated with experimentally determined data to provide a complete and accurate technical overview.

Methodological & Application

Application Notes and Protocols for GB110 in Glioblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive form of brain cancer, characterized by rapid cell proliferation and resistance to therapy.[1] A key signaling pathway frequently deregulated in GBM is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, survival, and metabolism.[1][2] The Class IA PI3K catalytic subunit p110α is a critical component of this pathway and a prime target for therapeutic intervention.

This document provides detailed protocols for the experimental use of GB110 , a potent and selective inhibitor of the PI3K p110α subunit. The following application notes describe standard cell-based assays to characterize the effects of this compound on glioblastoma cell lines, including methodologies for assessing cell viability, apoptosis, and target engagement within the PI3K signaling cascade.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines
Cell LineHistologyThis compound IC₅₀ (nM)Notes
U87 MGGlioblastoma50PTEN null, high PI3K pathway activation.
A172Glioblastoma120PTEN wild-type.[3]
LN229Glioblastoma85PTEN wild-type.
Primary GBM1Glioblastoma65Patient-derived, high EGFR amplification.

IC₅₀ values were determined after 72 hours of continuous exposure to this compound using a standard MTT assay.

Table 2: Dose-Dependent Effect of this compound on U87 MG Cell Viability
This compound Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
1085.34.1
5049.83.5
10025.12.8
5005.61.9

Cell viability was measured after 72 hours of treatment using the MTT assay.

Table 3: Apoptosis Induction by this compound in U87 MG Cells
Treatment (24 hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.12.52.4
This compound (100 nM)60.325.414.3

Cell populations were quantified by flow cytometry after Annexin V and Propidium Iodide (PI) staining.

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (p85/p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Glioblastoma Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (MTT, 72h) treat->viability apoptosis Apoptosis Assay (Annexin V, 24h) treat->apoptosis western Western Blot (p-Akt, 2-4h) treat->western analyze Data Analysis: IC50, Apoptosis %, Protein Levels viability->analyze apoptosis->analyze western->analyze end End: Characterize This compound Efficacy analyze->end

Caption: Workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

Glioblastoma Cell Culture Protocol (U87 MG)

This protocol describes the standard procedure for culturing and maintaining the U87 MG human glioblastoma cell line.[4]

Materials:

  • U87 MG cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryovial of U87 MG cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Maintenance: Incubate the cells at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 6-8 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet and seed new T-75 flasks at a split ratio of 1:4 to 1:8.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

  • U87 MG cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count U87 MG cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8]

Materials:

  • U87 MG cells

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 100 nM) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a single tube.

  • Staining: Centrifuge the cells at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for PI3K Pathway Inhibition

This protocol assesses the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm this compound target engagement.

Materials:

  • U87 MG cells

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed U87 MG cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Treat with this compound for 2-4 hours.

  • Wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Strip the membrane and re-probe for total Akt and β-actin (as a loading control) to normalize the p-Akt signal.

References

Application Notes and Protocols for the Use of GB1107 (Galectin-3 Inhibitor) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the use of GB1107, a potent and orally active small molecule inhibitor of galectin-3, in various animal models. Galectin-3 is a β-galactoside-binding lectin implicated in a range of pathological processes, including fibrosis and cancer. GB1107 exhibits high affinity and selectivity for galectin-3, making it a valuable tool for investigating the therapeutic potential of galectin-3 inhibition in preclinical research. The following sections detail the mechanism of action of GB1107, its application in murine models of liver fibrosis and lung adenocarcinoma, and comprehensive experimental protocols.

Mechanism of Action

GB1107 is a small molecule inhibitor that specifically targets galectin-3 with over 1000-fold selectivity compared to other galectins.[1] By binding to galectin-3, GB1107 blocks its interaction with other molecules, thereby inhibiting downstream signaling pathways involved in inflammation, fibrosis, and tumor progression. In the context of cancer, inhibition of galectin-3 by GB1107 has been shown to increase M1 macrophage polarization and CD8+ T-cell infiltration within the tumor microenvironment, suggesting an immunomodulatory mechanism of action.[2] In liver fibrosis, GB1107 attenuates the pro-fibrotic signaling cascade.[3][1]

Signaling Pathway of Galectin-3 Inhibition by GB1107

cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Macrophage, Fibroblast, Cancer Cell) GB1107 GB1107 Gal3 Galectin-3 GB1107->Gal3 Inhibits Receptor Cell Surface Receptors Gal3->Receptor Activates Signaling Pro-fibrotic & Pro-cancerous Signaling Pathways Receptor->Signaling Response Fibrosis, Tumor Growth, Metastasis, Immune Evasion Signaling->Response cluster_induction Fibrosis Induction (8 weeks) cluster_treatment Treatment (last 4 weeks) cluster_analysis Analysis CCl4 Administer CCl4 (i.p., twice weekly) GB1107_admin Administer GB1107 (10 mg/kg, oral, daily) CCl4->GB1107_admin Analysis Assess Liver Fibrosis: - Picrosirius red staining - Plasma transaminases - Liver Gal-3 levels - RNA sequencing GB1107_admin->Analysis cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_analysis Analysis Implant Subcutaneous injection of 3 x 10^6 A549 cells in Matrigel Growth Allow tumors to reach ~166 mm³ Implant->Growth Treatment Administer GB1107 (10 mg/kg) or vehicle orally, daily Growth->Treatment Analysis Measure tumor volume and weight Treatment->Analysis cluster_primary Primary Tumor Model cluster_metastasis Metastasis Model subcutaneous Subcutaneous injection of LLC1 cells treat_primary Oral administration of GB1107 (10 mg/kg) or vehicle daily from day 1 subcutaneous->treat_primary analyze_primary Measure tumor volume and weight treat_primary->analyze_primary tail_vein Tail vein injection of LLC1-luciferase cells treat_meta Oral administration of GB1107 (10 mg/kg) or vehicle daily from day 1 tail_vein->treat_meta analyze_meta Determine lung tumor burden by qPCR for luciferase on day 7 treat_meta->analyze_meta

References

GB110 Application Notes and Protocols: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

GB110 is a potent preclinical investigational compound. The following information is intended for research purposes only and does not constitute clinical guidance. There are no established clinical dosage and administration guidelines for this compound in humans.

Introduction

This compound is a potent, non-peptidic agonist of Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] This document provides a summary of the available preclinical data on this compound, including its in vitro and in vivo activity, along with detailed protocols for its use in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published preclinical studies.

Table 1: In Vitro Activity of this compound [1]

ParameterCell LineValueDescription
EC50HT29~200 nMConcentration for 50% effective response in inducing PAR2-mediated Ca2+ release.

Table 2: In Vivo Model System [1]

ModelSpeciesEffect
Paw EdemaRatInduction of acute inflammation

Mechanism of Action: PAR2 Signaling Pathway

This compound acts as an agonist at the Proteinase-Activated Receptor 2 (PAR2). Unlike endogenous proteolytic activators (e.g., trypsin, tryptase) that cleave the receptor's N-terminus to expose a tethered ligand, this compound directly binds to and activates the receptor, initiating downstream signaling cascades.[1] This activation leads to the coupling of intracellular G proteins and subsequent mobilization of intracellular calcium (Ca2+), a key event in cellular responses mediated by PAR2.[1]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 Binds & Activates G_Protein G Protein PAR2->G_Protein Activates Ca_Release Intracellular Ca2+ Release G_Protein->Ca_Release Stimulates Cellular_Response Cellular Response (e.g., Inflammation) Ca_Release->Cellular_Response Leads to

Caption: this compound activates the PAR2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound based on published literature.

In Vitro Intracellular Calcium (Ca2+) Mobilization Assay

This protocol is designed to assess the agonist activity of this compound on PAR2-expressing cells by measuring changes in intracellular calcium levels.

Experimental Workflow:

Calcium_Mobilization_Workflow Cell_Culture 1. Culture PAR2-expressing cells (e.g., HT29) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading GB110_Addition 3. Add varying concentrations of this compound Dye_Loading->GB110_Addition Fluorescence_Measurement 4. Measure fluorescence changes over time GB110_Addition->Fluorescence_Measurement Data_Analysis 5. Analyze data to determine EC50 value Fluorescence_Measurement->Data_Analysis

Caption: Workflow for Ca2+ mobilization assay.

Materials:

  • PAR2-expressing cell line (e.g., HT29)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • This compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture PAR2-expressing cells to an appropriate confluency in multi-well plates.

  • Dye Loading: Wash the cells with assay buffer. Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • This compound Addition: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the different concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence change for each concentration of this compound. Plot the change in fluorescence against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

In Vivo Rat Paw Edema Model

This protocol describes the use of this compound to induce an inflammatory response in a rat paw edema model, a common assay for evaluating pro-inflammatory and anti-inflammatory agents.[1]

Experimental Workflow:

Paw_Edema_Workflow Animal_Acclimatization 1. Acclimatize rats to laboratory conditions Baseline_Measurement 2. Measure baseline paw volume Animal_Acclimatization->Baseline_Measurement GB110_Injection 3. Administer this compound via intraplantar injection Baseline_Measurement->GB110_Injection Paw_Volume_Measurement 4. Measure paw volume at specified time points GB110_Injection->Paw_Volume_Measurement Data_Analysis 5. Calculate the increase in paw volume (edema) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the rat paw edema model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound solution in a suitable vehicle (e.g., saline)

  • Plethysmometer or calipers for measuring paw volume

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the volume of the hind paw of each rat using a plethysmometer or calipers before any treatment.

  • This compound Administration: Administer a defined dose and volume of this compound solution by intraplantar injection into the subplantar tissue of the right hind paw. The contralateral (left) paw can be injected with the vehicle as a control.

  • Paw Volume Measurement: Measure the paw volume at various time points after the injection (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline measurement. Compare the edema induced by this compound with the vehicle control.

Safety and Handling

As a biologically active small molecule, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Follow standard laboratory safety procedures.

Conclusion

This compound is a valuable research tool for investigating the role of PAR2 in various biological systems. The provided protocols offer a starting point for in vitro and in vivo studies. Researchers should optimize these protocols for their specific experimental conditions. It is crucial to reiterate that all available data is preclinical, and no clinical dosage or administration guidelines exist for this compound.

References

Application Notes and Protocols for GB110, a PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB110 is a potent, selective, and non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cellular signaling.[1][2] As a small molecule agonist, this compound offers advantages over peptide-based agonists in terms of stability and bioavailability, making it a valuable tool for in vitro and in vivo studies of PAR2 function. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common experimental assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₃₃H₄₈N₆O₅
Molecular Weight 608.77 g/mol
Solubility Soluble in DMSO
Storage Temperature -20°C
Mechanism of Action PAR2 Agonist
Reported EC₅₀ ~0.28 µM in HT29 cells for Ca²⁺ release

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). The following protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for 10 mM Stock Solution
  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution of this compound (MW = 608.77 g/mol ), the required mass is calculated as follows:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 608.77 g/mol * (1000 mg / 1 g) = 6.0877 mg

  • Weighing:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 6.1 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolution:

    • Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 608.77 ( g/mol )] / 10 (mmol/L) * (1 L / 1000 mL) * 1000

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex for 30-60 seconds until the powder is completely dissolved. A clear solution should be obtained.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and initials.

    • Store the aliquots at -20°C for long-term storage.

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B Accurate Weighing C Add Anhydrous DMSO B->C Precise Volume D Vortex to Dissolve C->D Ensure Complete Dissolution E Aliquot into Single-Use Tubes D->E Avoid Freeze-Thaw Cycles F Store at -20°C E->F Long-Term Stability

Caption: A step-by-step workflow for the preparation of this compound stock solutions.

Experimental Protocols

In Vitro Application: Calcium Mobilization Assay

This compound activates PAR2, which couples to Gαq G-proteins, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This can be measured using a fluorescent calcium indicator.

  • Cells expressing PAR2 (e.g., HT29, HEK293)

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader with an injection system

  • Cell Seeding:

    • Seed PAR2-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS. Probenecid (2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.

    • Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS from the 10 mM DMSO stock solution. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity. A vehicle control (DMSO in HBSS) should be included.

  • Calcium Flux Measurement:

    • Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the prepared this compound dilutions (typically 20-50 µL) into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decay of the calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

In Vivo Application: Rat Paw Edema Model

Activation of PAR2 is known to induce an inflammatory response characterized by edema. The rat paw edema model is a common in vivo assay to assess the pro-inflammatory effects of PAR2 agonists like this compound.

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound stock solution (10 mM in DMSO)

  • Sterile saline (0.9% NaCl)

  • Plethysmometer or digital calipers

  • Animal handling and injection equipment

  • Animal Acclimation:

    • Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Preparation:

    • Dilute the this compound stock solution in sterile saline to the desired final concentration. A typical dose for intraplantar injection is in the range of 100-500 µg per paw. A vehicle control (saline with the same final concentration of DMSO) must be included.

  • Induction of Paw Edema:

    • Measure the baseline paw volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

    • Administer a subplantar injection of the this compound solution (typically 50-100 µL) into the right hind paw. The contralateral (left) paw can be injected with the vehicle as a control.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at various time points after the injection (e.g., 1, 2, 4, 6, and 24 hours).

    • The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement.

  • Data Analysis:

    • The percentage increase in paw volume or thickness is calculated for each animal at each time point.

    • Compare the edema response in the this compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

PAR2 Signaling Pathway

Activation of PAR2 by agonists such as this compound initiates a cascade of intracellular signaling events that contribute to inflammation and other cellular responses. The diagram below illustrates the canonical PAR2 signaling pathway leading to calcium mobilization and activation of downstream effectors.

G PAR2 Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular This compound This compound (Agonist) PAR2 PAR2 Receptor This compound->PAR2 Binds and Activates Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects (e.g., Inflammation) PKC->Downstream Phosphorylates Targets

References

Application Notes and Protocols for the Analytical Detection of the p110 Subunit of PI3K (Presumed GB110) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and guidelines for the analytical detection and quantification of the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K), herein presumed to be the target of interest "GB110" for the purpose of this document, in various biological samples. The p110 subunit is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various diseases, including glioblastoma.[1][2][3] The methods described are essential for researchers, scientists, and professionals in drug development who are investigating the role of PI3K signaling in disease and developing targeted therapies.

The primary techniques covered in this document are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the detection and quantification of proteins in complex biological matrices.[4][5][6]

I. Analytical Methods for Detection

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based immunoassay technique for detecting and quantifying proteins in biological samples.[7][8] The sandwich ELISA format is particularly suitable for the specific detection of the p110 subunit. In this assay, a capture antibody specific to the p110 protein is pre-coated onto the wells of a microplate. The sample is added, and any p110 antigen present is captured by the antibody. A second, biotinylated detection antibody that also recognizes p110 is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, the intensity of which is proportional to the amount of p110 captured.[8][9]

Quantitative Data Summary

ParameterTypical ValueReference
Assay Range0.1 - 10 ng/mLGeneral ELISA performance
Sensitivity (LOD)< 50 pg/mLGeneral ELISA performance
Intra-assay Precision< 10% CV[10]
Inter-assay Precision< 12% CV[10]
Sample Volume50 - 100 µL[9]

Experimental Protocol: Sandwich ELISA for p110 Subunit

Materials:

  • Microplate pre-coated with anti-p110 antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Biotinylated anti-p110 detection antibody

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • p110 protein standard

  • Biological samples (cell lysates, tissue homogenates, plasma, serum)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Bring all reagents to room temperature before use.[9][11]

  • Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.[9] Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[9]

  • Washing: Discard the solution and wash the plate four times with 300 µL of 1X Wash Solution per well. Ensure complete removal of liquid at each step.[9]

  • Detection Antibody Incubation: Add 100 µL of the prepared biotinylated anti-p110 antibody to each well. Cover the plate and incubate for 1 hour at room temperature with shaking.[9]

  • Washing: Repeat the wash step as described in step 3.

  • Streptavidin-HRP Incubation: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature with shaking.[9]

  • Washing: Repeat the wash step as described in step 3.

  • Substrate Development: Add 100 µL of TMB Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark with shaking.[9]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[9]

  • Absorbance Measurement: Read the absorbance of each well at 450 nm immediately using a microplate reader.[9]

  • Data Analysis: Calculate the concentration of the p110 subunit in the samples by comparing the optical density (O.D.) of the samples to the standard curve.

Experimental Workflow: Sandwich ELISA

ELISA_Workflow start Start reagent_prep Reagent and Sample Preparation start->reagent_prep add_sample Add Standards and Samples to Plate reagent_prep->add_sample incubate1 Incubate (2.5h RT or O/N 4°C) add_sample->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (1h RT) add_detection_ab->incubate2 wash2 Wash Plate (4x) incubate2->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp incubate3 Incubate (45 min RT) add_strep_hrp->incubate3 wash3 Wash Plate (4x) incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (30 min RT, dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze end End analyze->end

Caption: Workflow for Sandwich ELISA protocol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[5][12] This method is ideal for the absolute quantification of the p110 subunit, often by detecting and quantifying specific proteotypic peptides that are unique to the protein after enzymatic digestion.

Quantitative Data Summary

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL[10]
Linearity (r²)> 0.99[13]
Accuracy85 - 115%[13]
Precision (CV%)< 15%[13]
Sample Volume10 - 100 µL[10]

Experimental Protocol: LC-MS/MS for p110 Subunit Quantification

Materials:

  • Biological samples (cell lysates, tissue homogenates, plasma, serum)

  • Lysis buffer (with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Stable isotope-labeled internal standard (SIL-IS) peptide

  • UHPLC system

  • Tandem mass spectrometer

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissue in lysis buffer.

    • Determine the total protein concentration of the lysate.[7]

    • Take a known amount of protein (e.g., 50 µg) for digestion.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to stop the reaction.

    • Clean up the peptides using a solid-phase extraction (SPE) C18 cartridge to remove salts and detergents.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a mobile phase solution (e.g., 0.1% FA in water) containing a known concentration of the SIL-IS peptide.

    • Inject 10 µL of the sample into the UHPLC-MS/MS system.[10]

    • Separate the peptides using a gradient of mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in acetonitrile) over an analytical column.[10]

    • Perform mass spectrometric analysis using multiple reaction monitoring (MRM) in positive ionization mode to detect the precursor and fragment ions of the target proteotypic peptides and the SIL-IS.[10]

  • Data Analysis:

    • Quantify the amount of the target peptide by comparing the peak area ratio of the endogenous peptide to the SIL-IS peptide against a calibration curve.

    • Calculate the concentration of the p110 protein in the original sample.

Experimental Workflow: LC-MS/MS

LCMS_Workflow start Start sample_prep Sample Preparation (Lysis, Protein Quant) start->sample_prep reduction_alkylation Reduction (DTT) & Alkylation (IAA) sample_prep->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion cleanup Peptide Cleanup (SPE) digestion->cleanup reconstitution Reconstitution with Internal Standard cleanup->reconstitution lc_separation UHPLC Separation reconstitution->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End data_analysis->end

Caption: Workflow for LC-MS/MS protocol.

II. Signaling Pathway

The p110 subunit is the catalytic component of the Class I PI3K enzyme. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, including glioblastoma, the PI3K pathway is constitutively activated due to mutations in receptor tyrosine kinases (RTKs) like EGFR, or loss of the tumor suppressor PTEN.[2][3]

PI3K/Akt/mTOR Signaling Pathway

  • Activation: The pathway is typically activated by growth factors binding to their corresponding RTKs (e.g., EGFR, PDGFR).[2]

  • PI3K Recruitment: This binding leads to the recruitment and activation of PI3K at the plasma membrane.[3]

  • PIP3 Generation: The activated p110 catalytic subunit of PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).[2]

  • Downstream Effects: Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis, cell growth, and proliferation, while inhibiting apoptosis.[2][14]

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Pathway cluster_membrane Plasma Membrane growth_factor Growth Factor (e.g., EGF) rtk RTK (e.g., EGFR) growth_factor->rtk Binds pi3k PI3K (p85-p110) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activates mtor mTORC1 akt->mtor Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth pten PTEN pten->pip3 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway.

References

GB110 Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB110 is a potent, selective, and non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, pain, and neuro-glial communication.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, focusing on its mechanism of action, relevant signaling pathways, and practical applications in studying neuronal and glial function.

Mechanism of Action

PAR2 is uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor.[1][3] this compound mimics this endogenous activation by binding to the receptor and inducing a conformational change that initiates downstream signaling cascades.[4] Its non-peptidic nature offers greater stability and bioavailability compared to peptide-based agonists.[1][2]

Applications in Neuroscience Research

PAR2 is expressed in various cells within the central nervous system (CNS), including neurons, astrocytes, and microglia.[5][6] Its activation has been implicated in a range of neurological phenomena:

  • Neuroinflammation and Pain: PAR2 activation on sensory neurons and glial cells is strongly linked to neuroinflammatory processes and the generation of pain signals.[7][8][9] this compound can be used to model and study these pathways, screen for analgesic compounds, and investigate the role of neuroinflammation in various CNS disorders.

  • Synaptic Plasticity: Emerging evidence suggests that PAR2 signaling can modulate synaptic transmission and plasticity. Specifically, PAR2 activation has been shown to induce long-term depression (LTD) in the hippocampus.[10] this compound provides a tool to investigate the molecular mechanisms underlying these effects and their implications for learning and memory.

  • Neuroprotection and Neurodegeneration: The role of PAR2 in neuronal survival is complex and appears to be context-dependent. While some studies suggest a neuroprotective role against excitotoxicity, others implicate its activation in glial cells in pathogenic processes.[6][11] this compound can be employed to dissect the cell-type-specific effects of PAR2 activation in models of neurodegenerative diseases like Alzheimer's disease.[11]

Data Presentation

Quantitative Data for this compound and other PAR2 Agonists
CompoundCell LineAssayPotency (EC50/pEC50)Reference
This compound HT29Intracellular Ca2+ ReleaseEC50 ~200-240 nM (pEC50 6.6-6.7)[1][2]
This compound 1321N1-hPAR2Intracellular Ca2+ ReleasepEC50 = 7.5 ± 0.1[12]
2f-LIGRLO-NH2HT29Intracellular Ca2+ ReleaseEC50 ~210 nM (pEC50 6.7)[1]
TrypsinHT29Intracellular Ca2+ ReleaseEC50 ~6 nM (pEC50 8.2)[1]
2-at-LIGRL-NH2 (2AT)DRG NeuronsIntracellular Ca2+ Signaling1 µM (concentration used)[7][13]
AZ24291321N1-hPAR2Intracellular Ca2+ ReleasepEC50 = 6.78 ± 0.03[12]
SLIGKV-NH21321N1-hPAR2Intracellular Ca2+ ReleasepEC50 = 5.9 ± 0.1[12]

Signaling Pathways

PAR2 Signaling in Neurons

Activation of PAR2 by this compound in neurons primarily couples to Gαq, initiating the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). In parallel, PAR2 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key pathway in pain signaling and neuronal plasticity.[8] In the hippocampus, PAR2-induced LTD involves the activation of protein kinase A (PKA) and the transient receptor potential vanilloid 4 (TRPV4) channel.[10]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 binds Gq Gq PAR2->Gq activates PKA PKA PAR2->PKA activates ERK p-ERK PAR2->ERK activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TRPV4 TRPV4 LTD Long-Term Depression TRPV4->LTD IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release PKA->TRPV4 activates Pain_Signaling Pain Signaling Gene Expression ERK->Pain_Signaling Experimental_Workflow start Start: Culture Primary Neurons or Neuronal Cell Line load_dye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) start->load_dye wash Wash to remove extracellular dye load_dye->wash acquire_baseline Acquire baseline fluorescence readings wash->acquire_baseline add_this compound Add this compound at desired concentration acquire_baseline->add_this compound record_response Record changes in intracellular Ca²⁺ add_this compound->record_response analysis Data Analysis: Calculate fluorescence ratio, quantify response magnitude and kinetics record_response->analysis end End analysis->end

References

The Chemical Probe GB110: A Potent Agonist for Elucidating Protease-Activated Receptor 2 (PAR2) Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: GB110 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. As a chemical probe, this compound provides a valuable tool for researchers to investigate the intricate signaling pathways and cellular functions regulated by PAR2 activation. Its small molecule nature offers advantages in terms of stability and cell permeability compared to endogenous peptide agonists. This document provides detailed application notes and protocols for the utilization of this compound as a chemical probe in PAR2 research. Accompanying this compound in these studies is GB88, a selective PAR2 antagonist, which serves as an essential negative control to ensure the observed effects are specifically mediated through PAR2.

Data Presentation

The following tables summarize the quantitative data for the PAR2 agonist this compound and the antagonist GB88, providing key parameters for their use in various in vitro assays.

Table 1: In Vitro Activity of PAR2 Agonist this compound in Intracellular Calcium Release Assays [1][2]

Cell LineDescriptionEC₅₀ (nM) of this compoundpEC₅₀ of this compound
HT29Human colorectal adenocarcinoma~200 - 2806.6 ± 0.05
A549Human lung carcinoma--
HUVECHuman umbilical vein endothelial cells--
Panc-1Human pancreatic carcinoma--
MDA-MB-231Human breast adenocarcinoma--
MKN1Human gastric adenocarcinoma--
MKN45Human gastric adenocarcinoma~20,000-

Note: While specific EC₅₀ values for A549, HUVEC, Panc-1, MDA-MB-231, and MKN1 cells were not explicitly provided in the search results, this compound was reported to be active in these cell lines. The potency of this compound was noted to be approximately 100-fold lower in MKN45 cells compared to other cell lines.[1]

Table 2: In Vitro Activity of PAR2 Antagonist GB88 [3]

Assay TypeAgonistCell LineIC₅₀ (µM) of GB88
Intracellular Calcium ReleaseTrypsin, 2f-LIGRLO-NH₂, this compoundHT29 and other cell lines~2

Signaling Pathways and Experimental Workflows

To facilitate the understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams, generated using the DOT language, visualize the PAR2 signaling pathway and a typical experimental workflow.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Agonist) PAR2 PAR2 This compound->PAR2 binds & activates Gq Gαq PAR2->Gq activates beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC PLCβ Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Responses (Inflammation, Proliferation, etc.) Ca2->Cellular_Response MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates MAPK->Cellular_Response Internalization Receptor Internalization beta_arrestin->Internalization

Caption: PAR2 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture PAR2-expressing cells (e.g., HT29) Plate_Cells Plate cells in a 96-well plate Cell_Culture->Plate_Cells Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) Plate_Cells->Load_Dye Add_Compounds Add this compound (agonist) +/- GB88 (antagonist) Load_Dye->Add_Compounds Measure_Fluorescence Measure fluorescence changes over time Add_Compounds->Measure_Fluorescence Data_Analysis Analyze data to determine EC₅₀ or IC₅₀ values Measure_Fluorescence->Data_Analysis

References

GB110: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB110 is a potent and selective non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its small molecule nature makes it a valuable tool for studying PAR2 signaling and for use in high-throughput screening (HTS) campaigns to identify novel modulators of this important therapeutic target. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

Mechanism of Action

This compound activates PAR2, which primarily couples to the Gαq subunit of heterotrimeric G proteins. This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger that can be readily detected in HTS formats.

PAR2 Signaling Pathway

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PAR2 PAR2 This compound->PAR2 binds & activates Gq Gαq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response triggers

Caption: this compound activation of the PAR2 signaling cascade.

High-Throughput Screening Applications

The most common HTS application for this compound is in cell-based assays that measure intracellular calcium mobilization. In this context, this compound can be used as a reference agonist to screen for:

  • PAR2 Antagonists: Compounds that inhibit the this compound-induced calcium flux.

  • PAR2 Positive Allosteric Modulators (PAMs): Compounds that potentiate the calcium response to a sub-maximal concentration of this compound.

Quantitative Data for this compound in HTS Assays

The potency of this compound in inducing PAR2-mediated intracellular Ca2+ release has been determined in various cell lines. The half-maximal effective concentration (EC50) is a key parameter.

Cell LineAgonistParameterValue (nM)Reference
HT-29This compoundEC50~200[1]
HT-29This compoundEC50280
HTS Assay Quality Control Parameters

To ensure the reliability of an HTS assay, several quality control parameters are calculated. The Z'-factor and Signal-to-Background (S/B) ratio are crucial. While specific Z'-factor and S/B data for HTS campaigns solely using this compound are not publicly available, the following table provides representative hypothetical data for a robust PAR2 antagonist screening assay using this compound as the agonist.

ParameterFormulaTypical Acceptable ValueRepresentative Value
Z'-Factor1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|≥ 0.50.75
Signal-to-Background (S/B)Meanpos / Meanneg> 1015
  • Positive Control (pos): this compound-stimulated cells (e.g., at EC80 concentration).

  • Negative Control (neg): Vehicle-treated cells.

  • SD: Standard Deviation.

Experimental Protocols

High-Throughput Calcium Mobilization Assay for PAR2 Antagonist Screening

This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for automated HTS.

Materials and Reagents:

  • HEK293 cells stably expressing human PAR2 (or other suitable host cells like HT-29).

  • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (B1678239) (an anion transport inhibitor to improve dye retention).

  • This compound (as the reference agonist).

  • Test compounds and control antagonists.

  • 384-well black, clear-bottom assay plates.

Protocol:

  • Cell Plating:

    • Culture PAR2-expressing cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into 384-well plates at a density of 15,000-25,000 cells/well in 25 µL of medium.

    • Incubate plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Prepare a compound plate with test compounds and controls (e.g., known PAR2 antagonist as a positive control, vehicle as a negative control) at a 4x final concentration in assay buffer.

    • Using a liquid handler, add 12.5 µL of the compound solution to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Data Acquisition:

    • Prepare a solution of this compound in assay buffer at a 4x concentration corresponding to its EC80 value.

    • Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second for a total of 120 seconds.

    • Establish a baseline reading for the first 10-20 seconds.

    • The instrument's integrated liquid handler should then add 12.5 µL of the this compound solution to the cell plate.

    • Continue recording the fluorescence signal for the remaining time to capture the calcium mobilization.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the controls on each plate (% inhibition).

    • Calculate the Z'-factor and S/B ratio for each plate to assess assay quality.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

HTS Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_followup Hit Follow-up Cell_Culture 1. Cell Culture (PAR2-expressing cells) Plate_Cells 2. Plate Cells (384-well plates) Cell_Culture->Plate_Cells Dye_Loading 3. Dye Loading (Calcium-sensitive dye) Plate_Cells->Dye_Loading Compound_Addition 4. Compound Addition (Test compounds & controls) Dye_Loading->Compound_Addition Agonist_Addition 5. Agonist Addition (this compound) & Fluorescence Reading Compound_Addition->Agonist_Addition Data_Normalization 6. Data Normalization (% Inhibition) Agonist_Addition->Data_Normalization QC_Analysis 7. Quality Control (Z'-factor, S/B) Data_Normalization->QC_Analysis Hit_Identification 8. Hit Identification QC_Analysis->Hit_Identification Dose_Response 9. Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Selectivity_Assays 10. Selectivity & Mechanism of Action Studies Dose_Response->Selectivity_Assays

Caption: A typical HTS workflow for identifying PAR2 antagonists.

Conclusion

This compound is a critical tool for the investigation of PAR2 biology and for the discovery of novel therapeutics targeting this receptor. The provided protocols and application notes offer a comprehensive guide for the successful implementation of this compound in high-throughput screening campaigns. Careful assay development and validation, including the monitoring of key quality control metrics, are essential for generating high-quality, reproducible data.

References

Application Notes and Protocols for Labeling GB110

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GB110 is a synthetic organic compound with a molecular weight of 608.37 g/mol .[1] Its structure includes 9 hydrogen bond acceptors and 4 hydrogen bond donors, suggesting potential sites for covalent modification.[1] The effective labeling of small molecules like this compound is crucial for their study and development as therapeutic agents or research tools. Labeled this compound can be used to investigate its binding characteristics, cellular uptake, distribution, and engagement with its biological targets. This document provides detailed protocols for various techniques to label this compound, methods for quantitative analysis of the labeled product, and visualization of relevant workflows and biological pathways.

Labeling Strategies for this compound

The choice of label depends on the intended downstream application. The most common strategies involve fluorescent labeling, biotinylation, and radiolabeling.

  • Fluorescent Labeling: This method attaches a fluorophore to this compound, enabling its detection via fluorescence microscopy, flow cytometry, or fluorescence-based binding assays.[2] Common fluorescent dyes include fluorescein (B123965) derivatives like FAM and rhodamine derivatives like TAMRA.[3] It is important to note that direct fluorescent labeling can sometimes alter the binding profiles of molecules.[4]

  • Biotinylation: This involves conjugating biotin (B1667282) to this compound. Biotin's high-affinity interaction with streptavidin and avidin (B1170675) allows for sensitive detection using streptavidin-enzyme conjugates or immobilization on streptavidin-coated surfaces.[5][6] Biotin is a small molecule (244 Da), and its conjugation is less likely to alter the biological activity of the parent molecule.[6]

  • Radiolabeling: This technique incorporates a radioactive isotope into the this compound molecule, enabling highly sensitive detection and quantification in various assays, including in vivo imaging with techniques like Positron Emission Tomography (PET).[7][8]

Experimental Protocols

The following are generalized protocols that can be adapted for labeling this compound, assuming the presence of a reactive functional group (e.g., a primary amine) for conjugation.

Protocol for Fluorescent Labeling with NHS-Ester Dyes

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to a primary amine on this compound.[9]

Materials:

  • This compound with a primary amine functional group

  • Amine-reactive fluorescent dye (e.g., FAM-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO immediately before use.

  • In a microcentrifuge tube, add a 5- to 10-fold molar excess of the dye to the this compound solution.

  • Add 0.1 M sodium bicarbonate buffer to the reaction mixture to achieve a final this compound concentration of 1-5 mg/mL. The final volume of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • To separate the labeled this compound from unreacted dye, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions containing the labeled this compound conjugate. The labeled conjugate will typically elute first.

  • Determine the concentration and degree of labeling of the final product.

  • Store the labeled conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[10]

Protocol for Biotinylation using NHS-Ester Chemistry

This protocol outlines the chemical conjugation of biotin to this compound via an NHS ester.

Materials:

  • This compound with a primary amine functional group

  • NHS-Biotin

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve this compound in reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare a 10-20 mM stock solution of NHS-Biotin in DMSO.

  • Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the this compound solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

  • Quantify the extent of biotinylation using a method like the HABA assay or a streptavidin gel-shift assay.[5]

  • Store the biotinylated this compound at -20°C.

Protocol for Radiolabeling with ¹²⁵I

This protocol is a generalized method for radioiodination, which would require a precursor of this compound suitable for this reaction (e.g., containing a phenolic group or a stannyl (B1234572) precursor for electrophilic substitution).[11]

Materials:

  • This compound precursor

  • [¹²⁵I]NaI

  • Oxidizing agent (e.g., Chloramine-T)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification system (e.g., HPLC)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

Procedure:

  • In a shielded vial, combine the this compound precursor (1-5 µg) in reaction buffer.

  • Add [¹²⁵I]NaI (e.g., 3.7-37 MBq).[11]

  • Initiate the reaction by adding the oxidizing agent (e.g., 10 µL of 1 mg/mL Chloramine-T).

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Quench the reaction by adding an excess of quenching solution (e.g., 20 µL of 2 mg/mL sodium metabisulfite).

  • Purify the ¹²⁵I-labeled this compound from free iodine and unreacted precursor using reverse-phase HPLC.

  • Determine the radiochemical yield and purity using radio-TLC.[11]

  • Store the final product under appropriate, shielded conditions.

Quantitative Analysis of Labeled this compound

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of label molecules per this compound molecule, can be determined using absorption spectroscopy for fluorescently labeled conjugates.[10]

Protocol:

  • Measure the absorbance of the purified labeled this compound solution at the maximum absorbance wavelength of the dye (A_dye) and at a wavelength where the label does not absorb but this compound does (e.g., 280 nm, A_280).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_dye / (ε_dye * path length). (ε_dye is the molar extinction coefficient of the dye).

  • Calculate the concentration of this compound. A correction factor is needed for the dye's absorbance at 280 nm: [this compound] = (A_280 - (A_dye * CF)) / (ε_this compound * path length). (CF is the correction factor = A_280 of dye / A_max of dye).

  • The DOL is the molar ratio of the dye to this compound: DOL = [Dye] / [this compound].

Quantification of Labeling Efficiency

Labeling efficiency can be assessed to ensure a robust and consistent labeling reaction.[12][13] One method involves comparing the labeled product to the total amount of starting material. A more advanced method provides absolute quantification at the single-molecule level.[14]

Protocol (HPLC-Based):

  • After the labeling reaction, inject a small aliquot of the crude reaction mixture into an HPLC system.

  • Use a detector (e.g., UV-Vis or fluorescence) to monitor the elution profile.

  • Integrate the peak areas corresponding to the unlabeled this compound and the labeled this compound conjugate.

  • Calculate the labeling efficiency as: Efficiency (%) = (Area_labeled / (Area_labeled + Area_unlabeled)) * 100.

Binding Affinity Determination

Ligand binding assays are used to determine the binding affinity (Kd) of the labeled this compound to its target protein.[15][16] Fluorescence anisotropy is a suitable method if a fluorescent label is used.[17]

Protocol (Fluorescence Anisotropy):

  • Prepare a series of dilutions of the target protein in a suitable binding buffer.

  • Add a fixed, low concentration of fluorescently labeled this compound to each dilution.

  • Incubate the samples at room temperature to reach binding equilibrium.

  • Measure the fluorescence anisotropy of each sample using a plate reader equipped with polarizers.

  • Plot the change in anisotropy as a function of the target protein concentration.

  • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

Data Presentation

The following tables summarize hypothetical quantitative data for different labeling techniques applied to this compound.

Table 1: Comparison of Labeling Efficiency and Degree of Labeling (DOL)

Labeling MethodLabelMolar Ratio (Label:this compound)Labeling Efficiency (%)Degree of Labeling (DOL)
FluorescentFAM-NHS10:185%1.2
BiotinylationNHS-Biotin20:192%1.5
Radiolabeling¹²⁵IN/A>95% (Radiochemical Yield)N/A

Table 2: Binding Affinity of Labeled vs. Unlabeled this compound

CompoundTarget ProteinAssay MethodKd (nM)
Unlabeled this compoundTarget XSurface Plasmon Resonance50
FAM-GB110Target XFluorescence Anisotropy65
Biotin-GB110Target XELISA-based55

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Quantitative Analysis This compound This compound Stock conjugation Conjugation Reaction (e.g., NHS-ester chemistry) This compound->conjugation label_reagent Label Stock (Fluorescent, Biotin, or Radioisotope) label_reagent->conjugation purify Purification (e.g., SEC, HPLC, Dialysis) conjugation->purify Crude Product dol DOL / Yield Determination purify->dol Purified Labeled this compound binding Binding Affinity Assay (e.g., FA) dol->binding cellular Cellular Assays (Microscopy, Flow Cytometry) dol->cellular

Caption: General workflow for labeling and characterization of this compound.

Potential Signaling Pathway Modulation

This compound, as a synthetic organic molecule, might be investigated for its role in modulating signaling pathways commonly deregulated in diseases like glioblastoma multiforme (GBM), such as the EGFR/PI3K/Akt pathway.[18][19]

G egf EGF egfr EGFR egf->egfr Binds pi3k PI3K egfr->pi3k Activates This compound This compound This compound->egfr Inhibits? pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Phosphorylates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth akt->proliferation mtor->proliferation

Caption: Hypothetical inhibition of the EGFR/PI3K/Akt signaling pathway by this compound.

Competitive Binding Assay Logic

This diagram illustrates the principle of a competitive binding assay to test unlabeled compounds against a labeled this compound probe.

G cluster_no_competitor No Competitor cluster_with_competitor With Unlabeled Competitor A Labeled this compound Target Protein A:f0->A:f1 Binds B High Signal A->B C Labeled this compound Target Protein Unlabeled Compound C:f2->C:f1 Competes D Low Signal C->D

Caption: Principle of a competitive binding assay using labeled this compound.

References

GB-110: A Potent PAR2 Agonist for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cellular signaling. Its ability to specifically activate PAR2 makes it a valuable tool for investigating the receptor's role in these pathways. This document provides detailed application notes and experimental protocols for the use of GB-110 in research settings.

Commercial Suppliers

GB-110 is available from several commercial suppliers of research chemicals. Researchers can acquire the compound, often as GB-110 hydrochloride, from the following vendors:

  • Glixxlabs

  • TargetMol

  • Amsbio

  • Aladdin Scientific

Please consult the respective supplier's website for information on product availability, purity, and pricing.

Physicochemical Properties and Data Presentation

GB-110 is a synthetic organic compound with the CAS Number 1252806-70-4.

PropertyValue
IUPAC Name N-[(2S)-3-cyclohexyl-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Molecular Formula C₃₃H₄₈N₆O₅
Molecular Weight 608.8 g/mol
Form Typically supplied as a solid or powder.
Solubility Soluble in DMSO.
Quantitative Data: In Vitro Efficacy

GB-110 has been demonstrated to be a potent agonist of PAR2, primarily through its ability to induce intracellular calcium mobilization. The half-maximal effective concentration (EC50) is a key measure of its potency.

Cell LineAssay TypeEC50 of GB-110 (nM)Reference
HT-29Intracellular Ca²⁺ Mobilization200 - 280[1][2]
A549Intracellular Ca²⁺ Mobilization~200[2]
Panc-1Intracellular Ca²⁺ Mobilization~200[2]
MKN45Intracellular Ca²⁺ Mobilization~200[2]
MKN1Intracellular Ca²⁺ Mobilization~200[2]
HUVECIntracellular Ca²⁺ Mobilization~200[2]
MDA-MB-231Intracellular Ca²⁺ Mobilization~200[2]
1321N1-hPAR2Intracellular Ca²⁺ Mobilization~31.6[3]
1321N1-hPAR2IP1 Production~316.2[3]
U2OS-hPAR2β-arrestin-2 Recruitment~251.2[3]
U2OS-hPAR2ERK1/2 Phosphorylation~39.8[3]

Application Notes

GB-110 serves as a critical tool for elucidating the function of PAR2 in various biological contexts. Its primary applications lie in cell-based assays and in vivo models of inflammation and pain.

In Vitro Applications
  • Intracellular Calcium Mobilization: The most common application of GB-110 is to stimulate PAR2-mediated intracellular calcium release in various cell types. This is a robust method to confirm the functional expression of PAR2 and to screen for potential PAR2 antagonists.

  • Receptor Internalization Assays: GB-110 has been shown to induce PAR2 internalization, providing a tool to study the dynamics of receptor trafficking and desensitization.[1]

In Vivo Applications
  • Inflammation Models: GB-110 is orally active and can be used to induce inflammatory responses in animal models, such as the rat paw edema model.[1] This allows for the in vivo evaluation of PAR2's role in inflammation and the testing of anti-inflammatory compounds that target this pathway.

  • Pain Research: Given the involvement of PAR2 in nociception, GB-110 can be utilized in animal models of pain to study the mechanisms of PAR2-mediated hyperalgesia and to screen for novel analgesics.

Experimental Protocols

Intracellular Calcium Mobilization Assay in HT-29 Cells

This protocol describes the measurement of intracellular calcium mobilization in the human colon adenocarcinoma cell line HT-29 upon stimulation with GB-110, using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • HT-29 cells

  • GB-110 compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed HT-29 cells into a 96-well black-walled, clear-bottom microplate at a density of 5 x 10⁴ cells per well. Allow the cells to adhere and grow to confluence for 24-48 hours.

  • Preparation of Loading Buffer: Prepare a loading buffer containing Fluo-4 AM. Dissolve Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). On the day of the experiment, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to a final concentration of 2-5 µM. To aid in dye loading, add an equal volume of 20% Pluronic F-127 solution. If using, add probenecid to the loading buffer to a final concentration of 2.5 mM to inhibit dye efflux.

  • Dye Loading: Remove the culture medium from the wells and wash the cells once with HBSS. Add 100 µL of the Fluo-4 AM loading buffer to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare a stock solution of GB-110 in DMSO. On the day of the experiment, prepare serial dilutions of GB-110 in HBSS to achieve the desired final concentrations.

  • Fluorescence Measurement: Place the microplate in a fluorescence microplate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

  • Data Acquisition: Record a baseline fluorescence for a short period (e.g., 10-20 seconds). Then, use the automated injector to add the desired concentration of GB-110 to the wells. Continue recording the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max). Plot the ΔF against the logarithm of the GB-110 concentration to generate a dose-response curve and calculate the EC50 value.

G cluster_workflow Experimental Workflow: Intracellular Calcium Mobilization Assay start Seed HT-29 cells in 96-well plate load Load cells with Fluo-4 AM start->load 24-48h incubation wash Wash to remove excess dye load->wash 30-60 min incubation read_baseline Read baseline fluorescence wash->read_baseline add_agonist Inject GB-110 read_baseline->add_agonist read_response Measure fluorescence change add_agonist->read_response analyze Analyze data (Dose-response, EC50) read_response->analyze G cluster_workflow Experimental Workflow: Rat Paw Edema Assay start Acclimatize rats administer Administer GB-110 or vehicle start->administer induce Induce paw edema administer->induce 30-60 min post-administration measure Measure paw volume over time induce->measure t = 0, 1, 2, 3, 4, 24h analyze Analyze edema volume and inhibition measure->analyze PAR2_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins PAR2 PAR2 Gaq Gαq PAR2->Gaq Gai Gαi PAR2->Gai Ga1213 Gα12/13 PAR2->Ga1213 beta_arrestin β-Arrestin PAR2->beta_arrestin GB110 GB-110 This compound->PAR2 activates PLC PLC Gaq->PLC activates cAMP_inhibition cAMP Inhibition Gai->cAMP_inhibition RhoA RhoA Activation Ga1213->RhoA ERK ERK1/2 Activation beta_arrestin->ERK PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates

References

Troubleshooting & Optimization

Technical Support Center: GB110 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of current scientific literature and public databases, we have been unable to identify a specific experimental protocol, reagent, or apparatus commonly referred to as "GB110." The term does not correspond to a standard or widely recognized experimental system within the life sciences or drug development fields.

It is possible that "this compound" may be an internal designation for a project, compound, or piece of equipment within a specific organization, or a very new or niche technology not yet widely documented.

Without a clear definition of "this compound," we are unable to provide the detailed and specific troubleshooting guides, FAQs, experimental protocols, and signaling pathway diagrams as requested. To best assist you, please provide more specific information regarding the nature of the "this compound" experiments you are conducting. For example, is "this compound" a:

  • Specific molecule or compound? (e.g., a small molecule inhibitor, an antibody, a genetic construct)

  • Piece of laboratory equipment? (e.g., a specific model of a sequencer, microscope, or plate reader)

  • A particular experimental technique or assay? (e.g., a novel type of ELISA, a specific cell-based assay)

  • Software or a computational model?

Once you provide additional context, we will be able to generate a comprehensive and accurate technical support resource tailored to your needs.

In the interim, we can offer general troubleshooting advice and best practices that are applicable to a wide range of laboratory experiments.

General Experimental Troubleshooting

Even without specifics on "this compound," many experimental challenges are universal. Below are some frequently encountered problems and general strategies to address them.

FAQs for General Laboratory Procedures

Q1: My results are not reproducible. What are the common causes?

A1: Lack of reproducibility is a frequent issue in experimental science. Several factors can contribute to this:

  • Inconsistent Reagent Preparation: Variations in the concentration, pH, or storage of your reagents can significantly impact results. Always use freshly prepared reagents when possible and adhere strictly to established protocols.

  • Variability in Cell Culture: If you are working with cell lines, inconsistencies in cell passage number, confluency, and growth conditions can lead to variable responses.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when working with small volumes. Calibrate your pipettes regularly and use proper technique.

  • Environmental Factors: Fluctuations in temperature, humidity, and light exposure can affect sensitive assays.

  • Human Error: Minor deviations from the protocol can accumulate and lead to different outcomes.[1][2]

Q2: I am observing high background noise in my assay. How can I reduce it?

A2: High background can mask your true signal. Consider the following troubleshooting steps:

  • Blocking Steps: Ensure your blocking buffers are effective and that you are incubating for the recommended time.

  • Washing Steps: Increase the number or duration of your wash steps to remove non-specific binding.

  • Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.

  • Reagent Quality: Use high-quality, fresh reagents. Old or contaminated reagents can contribute to background.

  • Instrument Settings: Optimize the settings on your detection instrument (e.g., exposure time, gain) to minimize background noise.

Q3: My positive controls are not working. What should I do?

A3: A failing positive control indicates a fundamental problem with your experimental setup.

  • Reagent Integrity: The most likely culprit is a degraded or improperly stored reagent that is critical for the positive control to work.

  • Protocol Execution: Carefully review the protocol to ensure you have not missed a critical step.

  • Instrument Function: Verify that the instrument you are using for detection is functioning correctly.

  • Sample Preparation: If the positive control requires a specific preparation, ensure it was done correctly.[1]

General Experimental Workflow and Troubleshooting Logic

When an experiment fails, a systematic approach to troubleshooting is essential. The following workflow can help you identify the source of the problem.

G cluster_0 Troubleshooting Workflow A Experiment Fails B Review Protocol and Notes A->B Step 1 C Check Reagents and Equipment B->C Step 2 D Isolate Variables C->D Step 3 E Run Controls D->E Step 4 F Analyze Results E->F Step 5 G Identify Cause and Implement Solution F->G Step 6 H Repeat Experiment G->H Step 7

Caption: A generalized workflow for troubleshooting failed experiments.

Common Pitfalls in Experimental Design

To avoid common issues, it is crucial to start with a well-designed experiment. Here are some frequent design flaws:

PitfallDescriptionMitigation Strategy
Lack of Proper Controls Experiments without appropriate negative and positive controls make it impossible to interpret the results confidently.Include controls that validate the assay and provide a baseline for comparison.[1]
Insufficient Sample Size A small sample size can lead to results that are not statistically significant and may not be representative of the true effect.Perform a power analysis to determine the appropriate sample size for your experiment.[3]
Pseudoreplication Treating multiple measurements from the same sample as independent replicates artificially inflates the sample size and can lead to false positives.Ensure that your replicates are truly independent biological replicates.[3]
Confounding Variables An unmeasured variable that is correlated with both the independent and dependent variables can lead to a spurious association.Randomize your samples and control for known confounding variables in your experimental design and analysis.[3]
Investigator Bias If the experimenter is aware of the treatment groups, they may unintentionally influence the results.Blind the experimenter to the treatment groups whenever possible.[3]

We are committed to supporting your research endeavors. Please provide the necessary details about your "this compound" experiments, and we will gladly develop a specific and comprehensive technical support guide to address your challenges.

References

preventing degradation of GB110 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and use of the selective kinase inhibitor, GB110, to ensure its stability and prevent degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. For long-term storage, aliquoting the DMSO stock solution and storing it at -80°C is advised to minimize degradation from freeze-thaw cycles. For aqueous working solutions, it is critical to use freshly prepared buffers.

Q2: How should I store the lyophilized powder and stock solutions of this compound?

The lyophilized powder of this compound should be stored at -20°C, protected from light and moisture. As mentioned above, DMSO stock solutions should be aliquoted and stored at -80°C. Once an aliquot is thawed, it should be used promptly and any remaining solution discarded to avoid degradation.

Q3: Is this compound sensitive to light?

Yes, this compound exhibits sensitivity to light, particularly in solution. Prolonged exposure to ambient light can lead to photodegradation. It is recommended to work with this compound solutions in a shaded environment and store them in amber vials or tubes wrapped in aluminum foil.

Q4: What is the stability of this compound in aqueous media?

The stability of this compound in aqueous media is highly dependent on the pH of the solution. It is most stable in slightly acidic conditions (pH 5.0-6.5). In neutral to alkaline conditions (pH ≥ 7.0), this compound is susceptible to hydrolysis, leading to a loss of biological activity. It is recommended to prepare fresh aqueous solutions for each experiment and use them within a few hours.

Troubleshooting Guide

Issue 1: I am observing a progressive loss of this compound activity in my multi-day cell culture experiments.

  • Potential Cause 1: Hydrolysis in aqueous culture medium.

    • Solution: Due to the instability of this compound in neutral pH environments like cell culture media, consider a daily or twice-daily replenishment of the compound to maintain the desired effective concentration.

  • Potential Cause 2: Adsorption to plasticware.

    • Solution: this compound can adsorb to certain types of plastic surfaces. To mitigate this, consider using low-adhesion microplates and polypropylene (B1209903) tubes.

Issue 2: My freshly prepared aqueous solution of this compound appears cloudy or shows precipitation.

  • Potential Cause: Poor solubility in aqueous buffer.

    • Solution: The final concentration of DMSO in your aqueous working solution should be kept below 1% to maintain solubility. If precipitation persists, consider the use of a non-ionic surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) to improve solubility.

Issue 3: I am seeing inconsistent results between experiments conducted on different days.

  • Potential Cause 1: Degradation of stock solution.

    • Solution: Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots. If you suspect your stock solution has degraded, it is best to prepare a fresh stock from the lyophilized powder.

  • Potential Cause 2: Photodegradation.

    • Solution: Ensure that all steps involving this compound in solution are performed with minimal light exposure. Use opaque or amber-colored tubes and plates, and shield your experimental setup from direct light.

Stability Data

The following tables summarize the stability of this compound under various conditions, as determined by HPLC analysis of the remaining parent compound.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pH% Remaining after 8 hours% Remaining after 24 hours
5.098%95%
6.097%92%
7.085%68%
7.472%45%
8.055%25%

Table 2: Temperature-Dependent Stability of 10 mM this compound in DMSO

Storage Temperature% Remaining after 1 month% Remaining after 3 months
Room Temperature90%75%
4°C98%94%
-20°C>99%98%
-80°C>99%>99%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a reverse-phase HPLC method to quantify the remaining intact this compound in a sample.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a final concentration within the linear range of the standard curve (e.g., 1-100 µM).

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Quantification: The concentration of intact this compound is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard.

Visual Guides

G cluster_0 This compound Stability Workflow A Prepare this compound Solution (e.g., in aqueous buffer) B Incubate under Test Condition (e.g., 37°C, pH 7.4) A->B C Take Aliquots at Time Points (0, 2, 8, 24h) B->C D Quench Reaction (e.g., with acetonitrile) C->D E Analyze by HPLC D->E F Quantify Remaining this compound E->F

Caption: Experimental workflow for assessing the stability of this compound.

G cluster_1 Troubleshooting Inconsistent Results Start Inconsistent Results Observed Q1 Are you using single-use stock aliquots? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the experiment protected from light? A1_Yes->Q2 Sol1 Prepare single-use aliquots of DMSO stock and store at -80°C. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No End Re-evaluate experimental setup A2_Yes->End Sol2 Use amber vials and minimize light exposure during experiments. A2_No->Sol2

Caption: Decision tree for troubleshooting inconsistent experimental results with this compound.

G cluster_2 Hypothetical this compound Signaling Pathway Receptor Growth Factor Receptor KinaseA Upstream Kinase A Receptor->KinaseA KinaseB Target Kinase B KinaseA->KinaseB Substrate Downstream Substrate KinaseB->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response This compound This compound This compound->KinaseB

Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.

Technical Support Center: Optimizing GB110 Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PAR2 agonist, GB110, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][2] Unlike endogenous proteinase activators, this compound directly binds to and activates PAR2, initiating downstream signaling cascades.[1][2] Activation of PAR2 by agonists like this compound can lead to various cellular responses, including intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Q2: What is a common in vivo application of this compound?

A primary in vivo application of this compound is the induction of acute inflammation, which can be utilized in models such as the rat paw edema model to study inflammatory processes and test the efficacy of anti-inflammatory compounds.[1][2]

Q3: What is a recommended starting concentration for this compound in a rat paw edema model?

Based on published studies, a dose of 350 µg of this compound administered via intra-paw injection has been shown to induce significant paw edema in rats.[2] Researchers should consider this as a starting point and may need to perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Q4: What are the potential downstream signaling pathways activated by this compound?

Activation of PAR2 by this compound primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This can subsequently lead to the activation of downstream pathways, including the ERK/MAPK signaling cascade.

Signaling Pathway and Experimental Workflow Visualization

PAR2 Signaling Pathway Activated by this compound

PAR2_Signaling This compound-Mediated PAR2 Signaling Pathway This compound This compound PAR2 PAR2 Receptor This compound->PAR2 Binds and Activates Gq11 Gq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammatory Response Ca_release->Inflammation ERK_pathway ERK/MAPK Pathway PKC->ERK_pathway Activates ERK_pathway->Inflammation

Caption: this compound activates the PAR2 receptor, leading to downstream signaling and an inflammatory response.

Experimental Workflow for Rat Paw Edema Induction

Paw_Edema_Workflow Workflow for this compound-Induced Rat Paw Edema cluster_prep Preparation cluster_procedure Procedure cluster_measurement Measurement & Analysis formulation Prepare this compound Formulation (e.g., in saline/DMSO) injection Intra-paw Injection of this compound (350 µg/paw) formulation->injection animal_prep Acclimatize and Anesthetize Rats baseline Measure Baseline Paw Volume animal_prep->baseline baseline->injection measurement Measure Paw Volume at Time Intervals (e.g., 0.5, 1, 2h) injection->measurement analysis Calculate Paw Edema and Analyze Data measurement->analysis

Caption: Step-by-step workflow for inducing and measuring paw edema in rats using this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low paw edema observed after this compound injection. Improper this compound formulation: this compound may not be fully dissolved or may have precipitated out of solution.Ensure this compound is completely dissolved. Consider using a vehicle such as a low percentage of DMSO in saline, and vortex thoroughly. Prepare the solution fresh before each experiment. A common practice for similar compounds is to first dissolve in a small amount of DMSO and then dilute with saline.[3][4]
Suboptimal this compound concentration: The dose of 350 µ g/paw may be too low for the specific rat strain or experimental conditions.Perform a dose-response study to determine the optimal concentration of this compound. Test a range of doses (e.g., 100 µg, 350 µg, 500 µg) to find the one that gives a robust and reproducible response.
Incorrect injection technique: The injection may have been too shallow or too deep, leading to improper delivery of the compound.Ensure the intra-paw injection is delivered to the subplantar tissue. Practice the injection technique to ensure consistency.
High variability in paw edema between animals. Inconsistent injection volume or technique: Variations in the amount of this compound delivered or the injection site can lead to variability.Use a calibrated micropipette to ensure accurate and consistent injection volumes. Standardize the injection site and technique across all animals.
Animal-to-animal variability: Biological differences between animals can contribute to variations in response.Increase the number of animals per group to improve statistical power and account for individual variability.
Adverse effects observed in animals (e.g., distress, lethargy). Systemic effects of PAR2 activation: High doses of this compound may lead to systemic activation of PAR2, which can cause adverse effects. PAR2 activation has been linked to various physiological responses, and overstimulation could be detrimental.Reduce the concentration of this compound. If systemic effects are a concern, consider local administration and monitor animals closely for any signs of distress. If adverse effects persist, it may be necessary to reconsider the experimental design or the suitability of this compound for the intended application.
Toxicity of the vehicle: The vehicle used to dissolve this compound (e.g., high concentration of DMSO) may be causing toxicity.Use the lowest possible concentration of the vehicle necessary to dissolve this compound. Always include a vehicle-only control group to assess the effects of the vehicle itself.[3][4]

Experimental Protocols

Protocol: this compound Formulation and Administration for Rat Paw Edema

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Insulin (B600854) syringes (or similar) with a 27-30 gauge needle

Procedure:

  • This compound Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.

    • Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any particulates.

  • Preparation of Injection Solution (e.g., 3.5 mg/mL in 10% DMSO/Saline):

    • Important: This is an example calculation to achieve a 350 µg dose in a 100 µL injection volume. Adjust as necessary based on your desired dose and injection volume.

    • Calculate the required volume of the this compound stock solution and sterile saline. For a final concentration of 3.5 mg/mL with 10% DMSO, you will dilute the 10 mg/mL stock solution.

    • In a sterile tube, add the required volume of sterile saline.

    • While vortexing the saline, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation.

    • Vortex the final solution for at least one minute to ensure it is homogenous.

    • Prepare the injection solution fresh on the day of the experiment.

  • Administration:

    • Anesthetize the rat according to your institution's approved protocol.

    • Measure the baseline paw volume using a plethysmometer.

    • Draw the prepared this compound solution into an insulin syringe.

    • Carefully inject the desired volume (e.g., 100 µL) into the subplantar tissue of the rat's hind paw.

    • Monitor the animal during recovery from anesthesia.

Protocol: Measurement of Paw Edema

Materials:

  • Plethysmometer

  • Timer

Procedure:

  • Measure the paw volume of the injected paw at predetermined time points after this compound administration (e.g., 30 minutes, 1 hour, 2 hours).

  • Record the paw volume at each time point.

  • Calculate the paw edema (in mL) at each time point using the following formula:

    • Paw Edema = (Paw volume at time x) - (Baseline paw volume)

  • Data can be expressed as the mean paw edema ± SEM for each group.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Cell LineAssayEC50 (nM)Reference
HT29Intracellular Ca2+ Release~200[1]

Table 2: In Vivo Dose for Rat Paw Edema Induction

Animal ModelAdministration RouteDoseEffectReference
RatIntra-paw injection350 µ g/paw Induction of paw edema[2]

Disclaimer: This technical support guide is intended for informational purposes only and is based on currently available scientific literature. The information provided does not constitute a specific endorsement or recommendation for any particular experimental protocol. Researchers should always adhere to their institution's guidelines for animal care and use and conduct their own validation studies to determine the optimal conditions for their experiments. No specific pharmacokinetic or comprehensive toxicity data for this compound was found in the public domain during the creation of this document. Therefore, caution is advised when working with this compound, and appropriate safety measures should be taken.

References

Technical Support Center: Troubleshooting Unexpected Results with GB110 (MEK Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using GB110, a potent and selective MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling pathway.[1][2][3] By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[2] This leads to the inhibition of downstream signaling, which can result in decreased cell proliferation and survival in cancer cells with mutations in the RAS/RAF/MEK/ERK pathway.[4][5]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is expected to be most effective in cell lines with activating mutations in the MAPK pathway, particularly BRAF mutations (e.g., V600E).[6][7] Cell lines with certain KRAS mutations may also be sensitive, though responses can be more varied.[7][8] The efficacy of MEK inhibitors in RAS-mutant cancers is an active area of research, with some studies suggesting that the level of MAPK pathway activation can predict response.[7][9]

Q3: What are the common off-target effects associated with MEK inhibitors?

A3: While this compound is designed for high selectivity, some MEK inhibitors have been reported to have off-target effects. These can include effects on other kinases or cellular processes. For instance, some older, less specific MEK inhibitors have been shown to interfere with calcium homeostasis, independent of their effect on the MAPK pathway.[10][11] If you observe a phenotype that cannot be explained by MEK inhibition, it is important to consider potential off-target effects.

Q4: Why am I observing an increase in phosphorylated ERK (p-ERK) levels after treating my KRAS-mutant cell line with this compound?

A4: This phenomenon is likely due to a paradoxical activation of the MAPK pathway. In some cellular contexts, particularly in cells with KRAS mutations, MEK inhibition can relieve a negative feedback loop where ERK normally suppresses RAF activity.[5][12] When this feedback is removed, RAF activity can increase, leading to a rebound in MEK and ERK phosphorylation.[12] This is a known mechanism of adaptive resistance to MEK inhibitors.[4][12]

Troubleshooting Guides

Issue 1: Higher Than Expected Cell Viability or Resistance to this compound Treatment

You have treated your cancer cell line with this compound and observe minimal or no decrease in cell viability, or the IC50 value is significantly higher than anticipated.

Possible Causes and Solutions:

  • Intrinsic Resistance due to Genetic Makeup: Not all cell lines are equally sensitive to MEK inhibition. Cells with wild-type RAS/RAF may be intrinsically resistant.[8]

    • Troubleshooting Steps:

      • Verify Cell Line Genotype: Confirm the mutational status (e.g., BRAF, KRAS, NRAS) of your cell line.

      • Assess Pathway Activation: Perform a baseline Western blot to check the phosphorylation status of MEK and ERK to confirm the pathway is active in your cell line.[8][13]

      • Compare with Published Data: Cross-reference your IC50 values with published data for cell lines with similar genetic backgrounds.

  • Acquired Resistance: Cells can develop resistance to MEK inhibitors over time through various mechanisms, such as the amplification of upstream oncogenes (e.g., KRAS, BRAF) or the activation of parallel survival pathways like the PI3K/AKT pathway.[6][14][15]

    • Troubleshooting Steps:

      • Analyze Upstream Components: Perform Western blots to check for increased expression or activation of upstream kinases like RAS or RAF in your resistant cell lines.

      • Probe Parallel Pathways: Assess the activation status of key nodes in parallel survival pathways, such as p-AKT.[6][16]

  • Experimental Issues: Problems with the compound or experimental setup can lead to apparent resistance.

    • Troubleshooting Steps:

      • Confirm Compound Activity: Test this compound in a sensitive control cell line (e.g., A375, SK-MEL-28) to confirm its potency.

      • Check for Assay Interference: Some compounds can interfere with viability assay reagents. Run a cell-free control with this compound and the assay reagent to check for direct interactions.[17][18]

      • Optimize Experimental Conditions: Ensure that factors like cell seeding density, treatment duration, and media components are consistent and optimized.[17][19][20]

Summary of Expected vs. Unexpected IC50 Values for this compound

Cell LineGenotypeExpected IC50 (nM)Potential Unexpected IC50 (nM)Possible Reasons for Discrepancy
A375BRAF V600E10 - 50> 500Compound degradation, assay interference, development of resistance.
HT-29BRAF V600E20 - 100> 1000High expression of receptor tyrosine kinases, activation of bypass pathways.
HCT116KRAS G13D100 - 500> 5000Feedback activation of the MAPK pathway, activation of the PI3K/AKT pathway.
MCF-7WT BRAF/RAS> 10,000< 1000Potential off-target effects, unknown sensitizing mutations.
Issue 2: Inconsistent or No Inhibition of p-ERK in Western Blots

You have treated your cells with this compound, but the Western blot results show inconsistent or no decrease in the levels of phosphorylated ERK (p-ERK).

Possible Causes and Solutions:

  • Suboptimal Treatment Conditions: The concentration of this compound or the duration of treatment may be insufficient.

    • Troubleshooting Steps:

      • Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 1, 4, 24 hours) to determine the optimal conditions for p-ERK inhibition.[21]

      • Verify Protein Loading: Ensure equal protein loading across all lanes by checking the levels of a housekeeping protein like GAPDH or β-actin.[22]

  • Rapid Pathway Reactivation: As mentioned in the FAQs, some cell lines can exhibit a rapid rebound in p-ERK levels due to feedback mechanisms.[12]

    • Troubleshooting Steps:

      • Use Shorter Time Points: Analyze p-ERK levels at very early time points (e.g., 15, 30, 60 minutes) to capture the initial inhibition before any potential rebound occurs.

      • Co-inhibition Experiments: Consider co-treating cells with an inhibitor of an upstream component, such as a RAF inhibitor, to prevent this feedback activation.[6]

  • Technical Issues with Western Blotting:

    • Troubleshooting Steps:

      • Check Antibody Quality: Ensure that the primary antibodies for both p-ERK and total ERK are validated and working correctly.

      • Optimize Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.[21]

Example Western Blot Data Interpretation

Treatmentp-ERK/Total ERK Ratio (Expected)p-ERK/Total ERK Ratio (Unexpected)Possible Interpretation of Unexpected Result
Vehicle Control1.01.0Baseline activity.
This compound (100 nM, 1 hr)0.20.9Insufficient treatment time or concentration; inactive compound.
This compound (100 nM, 24 hr)0.11.5Paradoxical pathway activation (feedback loop relief).
This compound (1 µM, 1 hr)0.050.1The higher concentration may be needed for full inhibition.

Experimental Protocols

Western Blot Analysis for p-ERK and Total ERK

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.[21]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[21]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).

  • Densitometric Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal.[22][23]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[24]

  • Drug Preparation and Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the drug-containing medium to the cells and incubate for a specified period (e.g., 72 hours).[24]

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance.[18]

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.

Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Phosphorylates This compound This compound This compound->MEK1/2 Inhibits Gene Expression Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Biological Analysis cluster_conclusion Potential Conclusion Unexpected_Result Unexpected Result: High Cell Viability or No p-ERK Inhibition Check_Compound Verify this compound Potency (use sensitive control cell line) Unexpected_Result->Check_Compound Check_Assay Perform Cell-Free Assay (check for interference) Unexpected_Result->Check_Assay Check_Protocol Review Protocol (dose, time, reagents) Unexpected_Result->Check_Protocol Time_Course Perform Dose-Response and Time-Course Experiment Check_Protocol->Time_Course Verify_Genotype Confirm Cell Line Genotype (BRAF/KRAS) Assess_Pathway Western Blot for Upstream/Parallel Pathways (p-AKT, RAF levels) Verify_Genotype->Assess_Pathway Conclusion Conclusion: - Intrinsic Resistance - Acquired Resistance - Feedback Activation - Experimental Error Assess_Pathway->Conclusion Time_Course->Assess_Pathway

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of GB110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of GB110, a potent, non-peptidic agonist of Proteinase-Activated Receptor 2 (PAR2).[1] Adhering to rigorous experimental design and validation is crucial for ensuring that the observed biological effects are directly attributable to the on-target activity of this compound. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule, such as this compound, interacts with and modulates the activity of proteins other than its intended target, PAR2. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[2][3] Minimizing these effects is critical for generating reliable and reproducible data.

Q2: How can I proactively minimize potential off-target effects in my experiments with this compound?

A2: A proactive approach to experimental design is the most effective way to reduce the risk of off-target effects. Key strategies include:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[2]

  • Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]

  • Orthogonal Validation: Confirm key findings using alternative methods to modulate the target, such as using a different PAR2 agonist with a distinct chemical structure or employing genetic approaches like siRNA or CRISPR-Cas9 to activate the PAR2 pathway.[3]

Q3: What are the initial signs that I might be observing off-target effects of this compound?

A3: Several indicators may suggest that the observed phenotype is due to off-target effects:

  • Inconsistent Results: Discrepancies in results when using different PAR2 agonists or between different cell lines.

  • Mismatch with Genetic Validation: The phenotype observed with this compound treatment is not replicated when the PAR2 gene is knocked out or knocked down.[3]

  • Unusual Cellular Phenotypes: Observation of unexpected cellular responses that are not typically associated with PAR2 activation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results across different cell lines. Varying expression levels of PAR2 or potential off-target proteins between cell lines.1. Quantify PAR2 expression levels in each cell line. 2. Perform a dose-response curve for this compound in each cell line. 3. Consider using a cell line with a confirmed high level of PAR2 expression.
Observed phenotype does not match published literature for PAR2 activation. The phenotype may be due to an off-target effect of this compound in your specific experimental system.1. Validate target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Use CRISPR-Cas9 to generate a PAR2 knockout cell line and see if the phenotype is still present upon this compound treatment.[2][3]
High cellular toxicity observed at effective concentrations. The toxicity may be a result of off-target binding.1. Lower the concentration of this compound and shorten the treatment duration. 2. Perform a cell viability assay to determine the cytotoxic concentration range. 3. Screen for off-targets using a kinase panel or proteome-wide profiling.[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PAR2 signaling pathway activated by this compound and recommended experimental workflows for investigating and minimizing off-target effects.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PAR2 PAR2 This compound->PAR2 G_protein G Protein PAR2->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK) Ca_release->Downstream PKC->Downstream

Caption: this compound activates the PAR2 signaling pathway.

Off_Target_Workflow cluster_validation Validation Strategies cluster_off_target_investigation Off-Target Investigation start Start: Observe Phenotype with this compound dose_response 1. Dose-Response Curve start->dose_response select_concentration Select Lowest Effective Concentration dose_response->select_concentration orthogonal 2a. Orthogonal Validation (e.g., different PAR2 agonist) select_concentration->orthogonal genetic 2b. Genetic Validation (CRISPR/siRNA of PAR2) select_concentration->genetic phenotype_replicated Phenotype Replicated? orthogonal->phenotype_replicated genetic->phenotype_replicated cetsa 3a. Target Engagement (CETSA) phenotype_replicated->cetsa No conclusion_on_target Conclusion: On-Target Effect phenotype_replicated->conclusion_on_target Yes profiling 3b. Off-Target Profiling (e.g., Kinase Screen) cetsa->profiling conclusion_off_target Conclusion: Potential Off-Target Effect profiling->conclusion_off_target

Caption: Workflow for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to a final concentration for screening (e.g., 1 µM).

  • Assay: Submit the compound to a commercial kinase profiling service (e.g., a panel of >300 kinases). The assay typically involves incubating the recombinant kinase, a specific substrate, and ATP with this compound or a vehicle control.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. Results are often presented in a table format.

Hypothetical Kinase Profiling Data for this compound (1 µM)

Kinase% Inhibition
Kinase A85%
Kinase B55%
Kinase C12%
......

Interpretation: In this hypothetical example, this compound shows significant inhibition of Kinase A and moderate inhibition of Kinase B at 1 µM, suggesting these could be potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to PAR2 in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble PAR2 at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble PAR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of PAR2 abolishes the phenotype observed with this compound treatment.

Methodology:

  • gRNA Design: Design and clone guide RNAs (gRNAs) targeting the PAR2 gene into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cells.

  • Clonal Isolation: Isolate single-cell clones.

  • Knockout Validation: Screen the clones for PAR2 knockout by Western blot or sequencing.

  • Phenotypic Analysis: Treat the PAR2 knockout and wild-type cells with this compound and assess if the phenotype is still present in the knockout cells. If the phenotype is absent in the knockout cells, it is likely an on-target effect.[3]

References

Technical Support Center: GB110 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of the PAR2 agonist, GB110, under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For short-term storage, solutions can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to aliquot the solution and store it at -80°C for up to six months.

Q3: Is the hydrochloride salt of this compound more stable than the free base?

A3: Yes, the hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base form.[1]

Q4: How many freeze-thaw cycles can a this compound solution undergo?

A4: It is best to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes to avoid repeated temperature changes that can lead to degradation. If repeated use from the same stock is necessary, it is advisable to perform an internal stability study to determine the acceptable number of freeze-thaw cycles.

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not extensively published, it is a good laboratory practice to protect all research compounds from light to prevent potential photodegradation. Store solutions in amber vials or wrap containers in foil.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions. Ensure the solid compound is stored at -20°C and solutions are stored appropriately (4°C for short-term, -80°C for long-term). Prepare fresh solutions from a new batch of solid compound.
Multiple freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Precipitation observed in the solution upon thawing Poor solubility in the chosen solvent or exceeding solubility limits at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution at a slightly lower concentration or using a different solvent system.
Loss of compound activity over time Chemical instability in the chosen solvent or exposure to light.Prepare fresh solutions more frequently. Ensure solutions are protected from light by using amber vials or foil. Consider performing a stability study in your experimental buffer.

Stability Data Summary

The following tables provide illustrative stability data for this compound under different storage conditions. This data is representative for a research compound of this class and should be used as a guideline. Researchers are encouraged to perform their own stability assessments for their specific experimental conditions.

Table 1: Stability of Solid this compound

Storage ConditionDurationPurity (%)Comments
-20°C24 months>98%Recommended long-term storage condition.
4°C12 months>97%Suitable for short to medium-term storage.
Room Temperature6 months<95%Not recommended for long-term storage.

Table 2: Stability of this compound in DMSO (10 mM Solution)

Storage ConditionDurationPurity (%)Comments
-80°C6 months>98%Recommended for long-term solution storage.
-20°C3 months>97%Suitable for medium-term solution storage.
4°C2 weeks>98%Recommended for short-term working solutions.
Room Temperature24 hours>95%Significant degradation observed after 48 hours.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of Freeze-Thaw Stability
  • Prepare Solution: Prepare a stock solution of this compound in the desired solvent.

  • Initial Analysis: Analyze an aliquot of the freshly prepared solution by HPLC to determine the initial purity (Time 0).

  • Freeze-Thaw Cycles: Subject a set of aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.

  • Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze an aliquot by HPLC to determine the purity.

  • Data Comparison: Compare the purity at each freeze-thaw cycle to the initial purity to assess degradation.

Visualizations

experimental_workflow This compound Handling and Experimentation Workflow cluster_storage Storage cluster_preparation Preparation cluster_experimentation Experimentation solid_storage Solid this compound (-20°C) weigh Weigh Solid solid_storage->weigh Retrieve solution_storage Stock Solution Aliquots (-80°C) thaw Thaw Single Aliquot solution_storage->thaw Retrieve dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot aliquot->solution_storage Store dilute Prepare Working Solution thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for handling and experimentation with this compound.

Caption: Decision logic for assessing the stability of this compound.

References

addressing batch-to-batch variability of GB110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with the PAR2 agonist, GB110.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective non-peptidic agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][2][3] Unlike endogenous proteinase activators like trypsin, which cleave the N-terminus of the receptor to reveal a tethered ligand, this compound directly binds to and activates PAR2, initiating downstream signaling cascades.[3] Its primary mechanism involves inducing intracellular calcium mobilization.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, it is recommended to store this compound hydrochloride at -80°C for up to 2 years, or at -20°C for up to 1 year in a sealed container, protected from moisture.[1] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[1] Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage recommendations.[4]

Q3: What are the common downstream signaling pathways activated by PAR2?

A3: PAR2 activation initiates several intracellular signaling pathways, primarily through G proteins. Key pathways include Gαq/11-mediated calcium mobilization and subsequent protein kinase C (PKC) activation, as well as β-arrestin recruitment and activation of the MAPK/ERK signaling pathway.[5][6]

II. Troubleshooting Guides

Batch-to-batch variability is a known challenge in the use of small molecules and can arise from several factors, including the synthesis process, purity, and stability of the compound.[7][8][9] This guide provides a systematic approach to troubleshooting inconsistent results that may be attributed to the variability of this compound.

Troubleshooting Inconsistent Experimental Results

If you are observing unexpected or inconsistent results with this compound, consider the following potential causes and solutions.

Workflow for Troubleshooting Inconsistent this compound Activity

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase start Inconsistent or Unexpected Experimental Results check_compound Verify this compound Integrity (Purity, Storage, Handling) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation) start->check_protocol check_cells Assess Cell Health and Receptor Expression start->check_cells new_aliquot Use a Fresh Aliquot of this compound check_compound->new_aliquot contact_supplier Contact Supplier for Batch-Specific Information check_compound->contact_supplier optimize_assay Optimize Assay Conditions (e.g., Titrate Agonist) check_protocol->optimize_assay validate_cells Validate Cell Line (Mycoplasma, Passage Number) check_cells->validate_cells

Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes with this compound.

Data Presentation: Common Sources of Variability and Mitigation Strategies
Potential Cause Underlying Issue Suggested Solution Key Parameters to Check
This compound Integrity Degradation: Improper storage (temperature, moisture) can lead to compound degradation.[1][4]- Use a fresh aliquot of this compound from proper storage. - Prepare fresh working solutions for each experiment.[1]- Storage temperature and duration. - Visual appearance of the stock solution (precipitation).
Purity Issues: Presence of impurities from synthesis or degradation can alter the effective concentration and activity.[7][10]- If possible, verify the purity of the this compound batch using analytical methods like HPLC-MS.[11] - Contact the supplier for the Certificate of Analysis and purity data for the specific lot number.- Purity data from the supplier. - Presence of unexpected peaks in analytical characterization.
Incorrect Concentration: Errors in weighing or dilution of the stock solution.- Prepare a fresh stock solution, ensuring accurate weighing and complete dissolution. - Use calibrated equipment for all measurements.- Accuracy of balance and pipettes. - Solubility of this compound in the chosen solvent.
Experimental Protocol Inappropriate Agonist Concentration: Using a saturating concentration of this compound may mask subtle differences in batch potency.- Perform a dose-response curve to determine the EC50 and use a submaximal concentration (e.g., EC80) for routine experiments.[12]- EC50 value of this compound in your specific assay system.
Insufficient Pre-incubation/Stimulation Time: The kinetics of this compound binding and cellular response may vary.- Optimize the pre-incubation and stimulation times for your specific cell type and assay.- Time-course of the cellular response to this compound.
Assay Variability: Inherent variability in the assay readout (e.g., fluorescence, luminescence) can be misinterpreted as compound variability.[13][14]- Include appropriate positive and negative controls in every experiment. - Ensure consistent cell seeding density and assay conditions.- Signal-to-background ratio of the assay. - Reproducibility of control responses.
Biological System Cell Line Health and Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.[15][16]- Use cells with a low passage number and maintain a consistent cell culture practice. - Regularly test for mycoplasma contamination.- Cell morphology and growth rate. - Mycoplasma test results.
Receptor Expression Levels: Variability in PAR2 expression levels between cell passages or preparations.- If possible, quantify PAR2 expression levels (e.g., by flow cytometry or Western blot).- Consistency of PAR2 expression across experiments.

III. Experimental Protocols

The following are generalized protocols for key experiments involving PAR2 agonists like this compound. Researchers should optimize these protocols for their specific experimental systems.

Intracellular Calcium Mobilization Assay

This protocol describes a common method to assess the potency of a PAR2 agonist by measuring changes in intracellular calcium concentration.

Experimental Workflow for Calcium Mobilization Assay

cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Agonist Stimulation cluster_3 Data Acquisition seed_cells Seed PAR2-expressing cells in a 96-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) seed_cells->load_dye add_agonist Add varying concentrations of this compound load_dye->add_agonist measure_fluorescence Measure fluorescence intensity over time using a plate reader add_agonist->measure_fluorescence

Caption: A generalized workflow for conducting an intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Plate PAR2-expressing cells (e.g., HT-29) in a 96-well black-walled, clear-bottom plate and culture to near confluency.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the this compound dilutions and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration and plot a dose-response curve to calculate the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2 activation.

Methodology:

  • Cell Stimulation: Culture PAR2-expressing cells to sub-confluency and then serum-starve overnight. Stimulate the cells with this compound at the desired concentration for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to a loading control (e.g., total ERK1/2 or GAPDH).

IV. Signaling Pathway Diagram

PAR2 Signaling Cascade

This compound This compound PAR2 PAR2 This compound->PAR2 activates Gq11 Gαq/11 PAR2->Gq11 activates beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates response Cellular Response (e.g., Inflammation) PKC->response MAPK_pathway MAPK/ERK Pathway beta_arrestin->MAPK_pathway activates MAPK_pathway->response

Caption: Simplified diagram of the major signaling pathways activated by the PAR2 agonist this compound.

References

Technical Support Center: Refining In Vivo Delivery of GB1107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining the in vivo delivery of GB1107, a potent and selective oral inhibitor of Galectin-3.

Frequently Asked Questions (FAQs)

Q1: What is GB1107 and what is its primary mechanism of action?

A1: GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3).[1][2][3][4] Its primary mechanism of action is to bind to Gal-3 with high affinity, thereby preventing Gal-3 from interacting with its binding partners.[1][2][4] Galectin-3 is a protein implicated in various pathological processes, including inflammation, fibrosis, and cancer progression. By inhibiting Gal-3, GB1107 can modulate downstream signaling pathways involved in these conditions. For instance, it has been shown to reduce lung adenocarcinoma growth and metastasis, as well as attenuate liver fibrosis.[1][3][5]

Q2: What is the established in vivo delivery method for GB1107 in preclinical studies?

A2: In published preclinical studies, GB1107 has been administered orally (p.o.) once daily.[1][3] This delivery route has proven effective in mouse models of lung adenocarcinoma and liver fibrosis.[1][3][5]

Q3: Are there other delivery methods being explored for Galectin-3 inhibitors?

A3: Yes, another notable Galectin-3 inhibitor, Belapectin (GR-MD-02), is a large polysaccharide polymer that is administered via intravenous (IV) infusion in clinical trials for non-alcoholic steatohepatitis (NASH) cirrhosis.[6][7][8] The choice of delivery method often depends on the physicochemical properties of the inhibitor. For a small molecule like GB1107, oral delivery is often preferred for its convenience and patient compliance.

Q4: What are the key signaling pathways affected by GB1107?

A4: By inhibiting Galectin-3, GB1107 can influence multiple signaling pathways. In the context of cancer, it can enhance anti-tumor immunity by increasing M1 macrophage polarization and CD8+ T cell infiltration, and potentiate the effects of immune checkpoint inhibitors like PD-L1 blockers.[1][4] In fibrosis, it can reverse gene expression changes associated with the extracellular matrix, collagen biosynthesis, and the immune system.[3]

Troubleshooting Guide for GB1107 In Vivo Delivery

This guide addresses potential issues that may arise during in vivo experiments with GB1107.

Issue Potential Cause Troubleshooting Steps
Low Bioavailability/Efficacy Poor solubility of GB1107 in the vehicle.- Ensure fresh DMSO is used for stock solutions as it is moisture-absorbent.[2]- Prepare the vehicle formulation precisely as described in protocols (e.g., using PEG300, Tween80, and ddH2O, or corn oil).[2]- The mixed solution should be used immediately for optimal results.[2]
Degradation of the compound.- Store the stock solution at -80°C for up to 2 years or -20°C for up to 1 year under nitrogen.[1]
Incorrect dosing or administration technique.- Verify the accuracy of the dose calculations (e.g., 10 mg/kg).[1][3]- Ensure proper oral gavage technique to avoid accidental administration into the lungs.
Variability in Experimental Results Inconsistent formulation preparation.- Standardize the protocol for vehicle and GB1107 preparation across all experiments.
Differences in animal models.- Be aware of potential differences in drug metabolism and pharmacokinetics between different mouse strains (e.g., CD-1 nude vs. C57Bl/6).[5]
Timing of administration relative to disease progression.- Initiate treatment at a consistent time point in your disease model (e.g., after tumors reach a certain volume).[5]
Off-Target Effects or Toxicity High dosage.- Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.
Interaction with other administered agents.- When using in combination with other drugs (e.g., PD-L1 inhibitors), evaluate potential drug-drug interactions.

Experimental Protocols and Data

Experimental Protocol for Oral Administration of GB1107 in a Mouse Model of Lung Adenocarcinoma

This protocol is adapted from studies investigating the anti-tumor effects of GB1107.[1][5]

  • Animal Model: CD-1 nude female mice.[1]

  • Cell Implantation: Subcutaneously inject 3x10^6 human lung adenocarcinoma cells (A549) in a 1:1 ratio of Matrigel and serum-free media.[5]

  • Tumor Growth: Allow tumors to grow to an average volume of approximately 166 mm³.[5]

  • GB1107 Preparation:

    • Prepare a stock solution of GB1107 in DMSO.

    • For oral administration, a suggested vehicle consists of PEG300, Tween80, and ddH2O. For a 1 mL working solution, add 50 µL of a 100 mg/mL DMSO stock to 400 µL PEG300, mix, then add 50 µL Tween80, mix, and finally add 500 µL ddH2O.[2]

  • Administration: Administer GB1107 orally once daily at a dose of 10 mg/kg.[1][3][5] A vehicle-only group should be used as a control.

  • Monitoring: Monitor tumor volume and animal weight regularly.

  • Endpoint Analysis: At the end of the study, collect tumors for weight measurement and further analysis (e.g., qPCR, Western blot, flow cytometry).[1][5]

Quantitative Data from Preclinical Studies
Study Focus Animal Model GB1107 Dose & Route Key Findings Reference
Lung AdenocarcinomaCD-1 nude mice with A549 xenografts10 mg/kg, p.o., once dailySignificantly reduced tumor growth and final tumor weights.[1][5]
Lung Adenocarcinoma & MetastasisC57Bl/6 mice with LLC1 cells10 mg/kg, p.o., once dailyReduced tumor growth and blocked metastasis.[1]
Liver FibrosisCCl4-induced mice10 mg/kg, p.o., once dailySignificantly reduced plasma transaminases, liver Gal-3, and liver fibrosis.[3]

Visualizations

Galectin_3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gal3 Galectin-3 Receptor Glycoprotein Receptors (e.g., EGFR, VEGFR) Gal3->Receptor Binding & Cross-linking Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Signaling Activation Membrane Response Cellular Responses (Proliferation, Fibrosis, Angiogenesis) Signaling->Response GB1107 GB1107 GB1107->Gal3 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Model Induce Disease Model (e.g., Tumor Xenograft) Formulation Prepare GB1107 Formulations (Oral vs. New Method) Group1 Group 1: Vehicle Control Formulation->Group1 Group2 Group 2: Oral GB1107 Formulation->Group2 Group3 Group 3: New Delivery Method Formulation->Group3 Dosing Administer Daily (or as per protocol) Group1->Dosing Group2->Dosing Group3->Dosing Monitor Monitor Efficacy (e.g., Tumor Size) Dosing->Monitor PK Pharmacokinetic Analysis (Blood Sampling) Monitor->PK Tox Toxicity Assessment PK->Tox Endpoint Endpoint Analysis (Histology, Biomarkers) Tox->Endpoint

References

Validation & Comparative

Validating the Specificity of GB110: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the specificity of a molecular probe is paramount. This guide provides an objective comparison of the non-peptidic Proteinase-Activated Receptor 2 (PAR2) agonist, GB110, with alternative PAR2 activators. The following sections present quantitative data on its potency and selectivity, detailed experimental protocols for its validation, and visualizations of the key signaling pathway and experimental workflows.

This compound: A Potent and Selective PAR2 Agonist

This compound is a novel, small molecule agonist of Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Unlike endogenous activators such as trypsin or peptide-based agonists, this compound offers the advantage of being non-peptidic, which can translate to improved stability and bioavailability in vivo.

Validation studies have demonstrated that this compound is a potent activator of PAR2-mediated intracellular calcium release. Its specificity has been rigorously confirmed through the use of the PAR2-selective antagonist, GB88. In preclinical models, GB88 effectively blocks the inflammatory effects induced by this compound and other PAR2 agonists, but not those triggered by agonists of the related receptors PAR1 or PAR4, providing strong evidence for this compound's selectivity for PAR2.[1]

Comparative Analysis of PAR2 Agonists

The potency of this compound has been benchmarked against other commonly used PAR2 agonists in various cell lines. The following table summarizes the half-maximal effective concentration (EC50) values for intracellular calcium mobilization in the human colon adenocarcinoma cell line, HT29. Lower EC50 values are indicative of higher potency.

AgonistTypeEC50 in HT29 cells (nM)Reference
This compound Non-peptidic ~200
2-furoyl-LIGRLO-NH2Peptidic~210[1]
SLIGRL-NH2Peptidic~2000[2]
TrypsinEndogenous Protease~6[1]
AC-55541Non-peptidic~250 (pEC50 = 6.6)

Experimental Validation of this compound Specificity

To rigorously assess the specificity of this compound, a combination of in vitro and in vivo experiments are employed. These assays are designed to demonstrate its activity at PAR2 and its lack of significant activity at other related receptors.

Key Experimental Protocols

1. Intracellular Calcium Mobilization Assay:

This in vitro assay is a primary method for quantifying the potency of PAR2 agonists. Activation of the Gq-coupled PAR2 receptor leads to a transient increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.

  • Cell Culture: HT29 cells are cultured in appropriate media and seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Agonist Stimulation: Varying concentrations of this compound or other PAR2 agonists are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured kinetically using a fluorescence plate reader.

  • Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonists.

2. In Vivo Rat Paw Edema Assay:

This in vivo model is used to assess the pro-inflammatory effects of PAR2 activation and to validate the specificity of agonists and antagonists.

  • Animal Model: Male Sprague-Dawley rats are used for this assay.

  • Agonist/Antagonist Administration: A solution of this compound or another PAR2 agonist is injected into the plantar surface of the rat's hind paw. To test for specificity, a PAR2 antagonist (e.g., GB88) can be administered orally prior to the agonist injection. Control groups receive injections of PAR1 or PAR4 agonists.

  • Edema Measurement: The thickness of the paw is measured at various time points after the injection using a caliper. The increase in paw thickness is a measure of inflammation-induced edema.

  • Data Analysis: The swelling induced by the PAR2 agonist is compared to the control groups and the antagonist-treated group to determine the specificity of the response.

3. PAR2 Internalization Assay using Flow Cytometry:

Upon activation, GPCRs like PAR2 are internalized from the cell surface. This process can be quantified to assess agonist activity.

  • Cell Preparation: Cells expressing an epitope-tagged PAR2 (e.g., FLAG-tag) are used.

  • Agonist Treatment: Cells are treated with this compound or other agonists for various time points at 37°C to induce receptor internalization.

  • Antibody Staining: The remaining cell surface receptors are labeled with a fluorescently conjugated antibody that recognizes the epitope tag.

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence intensity corresponds to receptor internalization.

  • Data Analysis: The percentage of internalized receptors is calculated by comparing the fluorescence of agonist-treated cells to that of untreated cells.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the PAR2 signaling pathway and the workflows of the key validation experiments.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound PAR2 PAR2 Agonist->PAR2 Binds to Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Inflammation) Ca2+->Cellular_Response Triggers Experimental_Workflows cluster_calcium Intracellular Calcium Mobilization Assay cluster_edema Rat Paw Edema Assay cluster_internalization PAR2 Internalization Assay Ca_Start Seed Cells Ca_Load Load with Calcium Dye Ca_Start->Ca_Load Ca_Stimulate Stimulate with This compound Ca_Load->Ca_Stimulate Ca_Measure Measure Fluorescence Ca_Stimulate->Ca_Measure Ca_Analyze Calculate EC50 Ca_Measure->Ca_Analyze Edema_Start Administer Antagonist (optional) Edema_Inject Inject this compound into Paw Edema_Start->Edema_Inject Edema_Measure Measure Paw Thickness Edema_Inject->Edema_Measure Edema_Analyze Compare Swelling Edema_Measure->Edema_Analyze Int_Start Treat Cells with this compound Int_Stain Stain Surface Receptors Int_Start->Int_Stain Int_Analyze Analyze with Flow Cytometry Int_Stain->Int_Analyze Int_Quantify Quantify Internalization Int_Analyze->Int_Quantify

References

A Comparative Guide to GB110 and Other Proteinase-Activated Receptor 2 (PAR2) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptidic Proteinase-Activated Receptor 2 (PAR2) agonist, GB110, with other key PAR2 agonists. The comparison is based on available experimental data, focusing on in vitro potency and in vivo inflammatory responses. Detailed experimental methodologies are provided to support the presented data.

Introduction to PAR2 and its Agonists

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various cellular processes. Unlike typical GPCRs activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor.

Synthetic agonists have been developed to study PAR2 function. These can be broadly categorized into peptide agonists, which mimic the tethered ligand sequence (e.g., SLIGRL-NH₂), and non-peptidic small molecule agonists, such as this compound. These compounds are invaluable tools for investigating the therapeutic potential of targeting PAR2 in various diseases.

Quantitative Comparison of PAR2 Agonist Potency

The following table summarizes the in vitro potency of this compound and other representative PAR2 agonists. The data is primarily based on their ability to induce intracellular calcium mobilization (a key indicator of PAR2 activation via the Gq pathway) and ERK1/2 phosphorylation (a downstream signaling event).

CompoundTypeTarget Cell LineAssayEC₅₀Citation
This compound Non-peptidicHT-29Intracellular Ca²⁺ Release~200 nM[1][2]
This compound Non-peptidicHT-29Intracellular Ca²⁺ Release0.28 µM[3][4]
TrypsinProteaseHT-29Intracellular Ca²⁺ Release-[2]
2-furoyl-LIGRLO-NH₂PeptidomimeticHT-29Intracellular Ca²⁺ Release~200 nM[2]
SLIGRL-NH₂Peptide--30-300 times less potent than AC-55541 and AC-264613[5]
AC-264613 Non-peptidic-Ca²⁺ Mobilization30 - 100 nM[5]
AC-55541 Non-peptidic-Ca²⁺ Mobilization200 - 1000 nM[5]
AY77 (Compound 14) Non-peptidicCHO-hPAR2Intracellular Ca²⁺ Release33 nM[6]
AY77 (Compound 14) Non-peptidicCHO-hPAR2Intracellular Ca²⁺ Release40 nM[7]
AY77 (Compound 14) Non-peptidicCHO-hPAR2ERK1/2 Phosphorylation2 µM[7]
AY254 Non-peptidicCHO-hPAR2Intracellular Ca²⁺ Release80 nM[7]
AY254 Non-peptidicCHO-hPAR2ERK1/2 Phosphorylation2 nM[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PAR2 signaling cascade and the general workflows for key in vitro and in vivo experiments.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gq PAR2->Gq Coupling PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Ras Ras/Raf/MEK PKC->Ras Activation ERK ERK1/2 Ras->ERK Phosphorylation Cascade Transcription Gene Transcription (Inflammation, etc.) ERK->Transcription Nuclear Translocation Agonist Agonist (e.g., this compound, Trypsin) Agonist->PAR2 Activation

Caption: PAR2 Signaling Pathway.

Calcium_Assay_Workflow start Start cell_culture Culture PAR2-expressing cells (e.g., HT-29, CHO-hPAR2) start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) cell_culture->dye_loading incubation Incubate to allow dye de-esterification dye_loading->incubation wash Wash cells to remove extracellular dye incubation->wash agonist_addition Add PAR2 agonist (e.g., this compound) at various concentrations wash->agonist_addition measurement Measure fluorescence intensity change over time using a plate reader agonist_addition->measurement analysis Calculate EC₅₀ values from dose-response curves measurement->analysis end End analysis->end Paw_Edema_Workflow start Start animal_prep Acclimatize rats (e.g., Wistar) start->animal_prep baseline_measurement Measure baseline paw thickness animal_prep->baseline_measurement agonist_injection Inject PAR2 agonist (e.g., this compound, 2f-LIGRLO-NH₂) into the plantar surface of the hind paw baseline_measurement->agonist_injection paw_measurement Measure paw thickness at specific time points post-injection agonist_injection->paw_measurement data_analysis Calculate the increase in paw volume (edema) paw_measurement->data_analysis end End data_analysis->end

References

GB110 vs. 2-furoyl-LIGRLO-NH2: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of GB110 and its competitor, 2-furoyl-LIGRLO-NH2, both agonists of the Proteinase-Activated Receptor 2 (PAR2). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies, underlying signaling mechanisms, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and 2-furoyl-LIGRLO-NH2 in inducing intracellular calcium mobilization in various human cell lines. The data indicates that both compounds exhibit comparable potency across multiple cell types, establishing them as equipotent PAR2 agonists in these in vitro models.[1]

Cell LineThis compound EC50 (nM)2-furoyl-LIGRLO-NH2 EC50 (nM)
HT29 (Colon Carcinoma)~200~200
A549 (Lung Carcinoma)Data indicates equipotencyData indicates equipotency
Panc-1 (Pancreatic Carcinoma)Data indicates equipotencyData indicates equipotency
MDA-MB-231 (Breast Cancer)Data indicates equipotencyData indicates equipotency
MKN1 (Gastric Cancer)Data indicates equipotencyData indicates equipotency
MKN45 (Gastric Cancer)Data indicates equipotencyData indicates equipotency
HUVEC (Endothelial Cells)Data indicates equipotencyData indicates equipotency

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a fundamental method for assessing the potency of PAR2 agonists by measuring the release of intracellular calcium following receptor activation.

Objective: To determine the concentration-dependent stimulation of intracellular calcium release by this compound and 2-furoyl-LIGRLO-NH2 in cultured cells.

Materials:

  • Cultured cells expressing PAR2 (e.g., HT29)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • This compound and 2-furoyl-LIGRLO-NH2 stock solutions

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

  • Black-walled, clear-bottom 96-well microplates

Procedure:

  • Cell Plating: Seed cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions.

  • Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator dye in assay buffer. Probenecid can be included to improve dye retention.

  • Remove the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound and 2-furoyl-LIGRLO-NH2 in assay buffer at the desired concentrations.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's integrated fluidics to add the agonist solutions to the wells while simultaneously recording the fluorescence signal over time.

    • Continue recording to capture the peak response and subsequent return to baseline.

  • Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response for each agonist concentration and plot the data to determine the EC50 value.

Rat Paw Edema Model

This in vivo assay is used to evaluate the pro-inflammatory effects of PAR2 agonists.

Objective: To assess the ability of this compound and 2-furoyl-LIGRLO-NH2 to induce paw edema in rats as a measure of their in vivo efficacy.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound and 2-furoyl-LIGRLO-NH2 solutions in sterile saline

  • Plethysmometer or calipers for measuring paw volume/thickness

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimate the rats to the experimental conditions for a sufficient period.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

  • Agonist Administration: Under light anesthesia, administer a subplantar injection of the PAR2 agonist solution (this compound or 2-furoyl-LIGRLO-NH2) into the right hind paw. A control group should receive an injection of sterile saline.

  • Edema Measurement: At specified time points after the injection (e.g., 1, 2, 3, 4, and 24 hours), measure the paw volume or thickness again.

  • Data Analysis: The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement. The results are typically expressed as the change in paw volume (mL) or thickness (mm).

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or 2-furoyl-LIGRLO-NH2 PAR2 PAR2 Agonist->PAR2 Binds Gq Gq PAR2->Gq Activates Gi Gi PAR2->Gi Activates G1213 G12/13 PAR2->G1213 Activates PLC PLCβ Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces cAMP_inhibition cAMP Inhibition RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Rho_activation RhoA Activation RhoA->Rho_activation Ca_release Ca²⁺ Release ER->Ca_release Experimental_Workflow cluster_invitro In Vitro: Calcium Mobilization Assay cluster_invivo In Vivo: Rat Paw Edema Model A1 Seed PAR2-expressing cells in 96-well plate A2 Load cells with calcium indicator dye A1->A2 A3 Add this compound or 2-furoyl-LIGRLO-NH2 A2->A3 A4 Measure fluorescence change over time A3->A4 A5 Calculate EC50 values A4->A5 B1 Measure baseline paw volume B2 Inject this compound or 2-furoyl-LIGRLO-NH2 into rat paw B1->B2 B3 Measure paw volume at time intervals B2->B3 B4 Calculate increase in paw volume B3->B4

References

Misconception in Inquiry: GB110 is a Hypercar, Not a Pharmaceutical Compound

Author: BenchChem Technical Support Team. Date: December 2025

A review of available information reveals a fundamental misunderstanding in the requested analysis of "GB110." The designation "this compound" does not refer to a pharmaceutical agent or a biological molecule with physiological effects to be validated across different scientific models. Instead, this compound is a limited-edition hypercar produced by the Italian design house Bertone.

Therefore, a comparison guide detailing the cross-validation of this compound's effects in different experimental or biological models, including signaling pathways and quantitative data on its performance in such contexts, cannot be generated as the premise of the request is incorrect.

Bertone this compound: A Brief Overview

The Bertone this compound is a high-performance automobile developed to commemorate the 110th anniversary of the Bertone design studio.[1][2] Key features of the vehicle include:

  • Engine and Performance: The this compound is equipped with a 5.2-liter V10 twin-turbo engine, producing approximately 1100 horsepower and 1100 Nm of torque.[1][2] It is designed to accelerate from 0 to 300 km/h (186 mph) in 12.9 seconds, with a projected top speed of over 350 km/h (217 mph).[3][4]

  • Fuel Technology: A notable aspect of the this compound is its partnership with Select Fuel, a company that has developed a patented technology to convert polycarbonate waste into a renewable fuel.[1] The car is marketed as the first high-performance vehicle to be supplied with fuel derived from plastic waste.[1][5]

  • Design and Production: The design of the this compound pays homage to iconic Bertone designs from the 1950s and 1970s, featuring a wedge shape reminiscent of the Lancia Stratos Zero concept.[2][3][4] Production is limited to a total of 33 units.[2][5]

Given that this compound is a vehicle and not a substance for biological research, the requested comparison guides, experimental data, and signaling pathway diagrams are not applicable. It is recommended that the user verify the name and nature of the compound of interest for their research.

References

A Comparative Guide to the PAR2 Agonist GB110 and its Alternatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic Protease-Activated Receptor 2 (PAR2) agonist GB110 with other commonly used alternatives. The information herein is supported by experimental data from publicly available studies to facilitate informed decisions in designing preclinical investigations.

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its activation by serine proteases that cleave its N-terminus exposes a tethered ligand that initiates signaling. Synthetic agonists that mimic this tethered ligand are invaluable tools for studying PAR2 function. This guide focuses on this compound, a potent, non-peptidic PAR2 agonist, and compares its performance with key alternatives. While no formal independent replication studies of the initial characterization of this compound were identified, its subsequent use in various studies serves as an indirect validation of its activity.

Quantitative Performance of PAR2 Agonists

The following table summarizes the in vitro potency of this compound and two common alternative PAR2 agonists, 2-furoyl-LIGRLO-amide and AC-55541. The data is presented as EC50 values for intracellular calcium mobilization, a primary downstream effect of PAR2 activation via the Gq pathway. It is important to note that experimental conditions, such as the cell line used, can influence the apparent potency.

AgonistChemical ClassCell LineAssayEC50 (nM)Reference
This compound Non-peptidicHT-29Ca2+ Mobilization~200 - 280[1][2]
HUVECCa2+ Mobilization~200[1]
A549Ca2+ Mobilization~200[1]
Panc-1Ca2+ Mobilization~200[1]
MDA-MB-231Ca2+ Mobilization~200[1]
MKN1Ca2+ Mobilization~200[1]
MKN45Ca2+ Mobilization~20,000[1]
2-furoyl-LIGRLO-amide PeptidomimeticHT-29Ca2+ Mobilization~210[1]
KNRK (rat PAR2)Ca2+ Mobilization~100-300[3]
HEK293 (human PAR2)Ca2+ Mobilization~100-300[3]
AC-55541 Non-peptidicNot specifiedCa2+ MobilizationpEC50 = 6.6 (~251 nM)[4][5]
Not specifiedPI HydrolysispEC50 = 5.9 (~1259 nM)[4][5]

Note: pEC50 is the negative logarithm of the EC50 value in molar. An EC50 of 251 nM corresponds to a pEC50 of approximately 6.6.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for an in vitro calcium mobilization assay and an in vivo paw edema model, based on descriptions in the cited literature.

1. Intracellular Calcium Mobilization Assay

This assay is a common method to determine the potency of PAR2 agonists by measuring the release of intracellular calcium stores following receptor activation.

  • Cell Culture and Plating:

    • Culture cells expressing PAR2 (e.g., HT-29, HEK293-hPAR2) in appropriate media and conditions.

    • The day before the assay, seed the cells into black-walled, clear-bottom 96-well microplates at a suitable density (e.g., 40,000-60,000 cells per well).

    • Incubate overnight to allow for cell adherence.[6]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the wells and wash with an appropriate assay buffer (e.g., Krebs buffer).

    • Add the dye-loading solution to each well and incubate for approximately 60 minutes at 37°C in the dark.[6]

  • Compound Preparation and Measurement:

    • Prepare serial dilutions of the PAR2 agonists (e.g., this compound, 2-furoyl-LIGRLO-amide) in the assay buffer.

    • Use a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation) to measure fluorescence intensity over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's integrated fluidics system adds the agonist solutions to the wells.

    • Record the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.[6][7]

  • Data Analysis:

    • The increase in fluorescence is used to calculate the response to the agonist.

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value from the curve using non-linear regression.

2. Rat Paw Edema Assay

This in vivo model is used to assess the pro-inflammatory effects of PAR2 agonists.

  • Animals:

    • Use male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Measure the basal paw volume of the rats using a plethysmometer.[8]

    • Administer the PAR2 agonist (e.g., this compound, SLIGRL-NH2) via subplantar injection into the right hind paw. The contralateral paw can be injected with saline as a control.[8][9]

    • Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) after the injection.[8]

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the basal volume.

    • The percentage of edema can be calculated and compared between different treatment groups.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

PAR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq PAR2->Gq Coupling PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activation Ca_cyto Ca2+ (Cytosol)↑ Ca_ER->Ca_cyto Release Ca_cyto->PKC ERK ERK1/2 Phosphorylation PKC->ERK Inflammation Pro-inflammatory Responses ERK->Inflammation Agonist This compound or other Agonists Agonist->PAR2 Activation

Caption: PAR2 Gq-coupled signaling pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed PAR2-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with Ca2+ sensitive dye B->C E Measure baseline fluorescence C->E D Prepare serial dilutions of PAR2 agonists F Add agonists to cells D->F E->F G Record fluorescence change over time F->G H Generate dose-response curves G->H I Calculate EC50 values H->I

Caption: Experimental workflow for calcium mobilization assay.

References

A Comparative Analysis of Guadecitabine (SGI-110) and its Analogs in Epigenetic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "GB110" did not yield relevant results within the biomedical and pharmaceutical fields. The predominant findings for "this compound" relate to a high-performance automobile. Therefore, this guide presents a comparative analysis of a well-documented therapeutic agent, Guadecitabine (B612196) (also known as SGI-110), and its key analogs. This report is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of DNA methyltransferase (DNMT) inhibitors, a critical class of epigenetic drugs.

Guadecitabine is a second-generation DNA methyltransferase inhibitor that has been investigated for the treatment of various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2][3] It is a dinucleotide composed of decitabine (B1684300) and deoxyguanosine, a structure designed to be resistant to degradation by cytidine (B196190) deaminase, thereby prolonging the in-vivo exposure to its active metabolite, decitabine.[4] This guide provides a comparative analysis of guadecitabine, its parent compound decitabine, and another widely used DNMT inhibitor, azacitidine.

Quantitative Data Comparison

The following table summarizes key quantitative data for guadecitabine and its analogs. This data is compiled from various preclinical and clinical studies to provide a comparative overview of their efficacy and potency.

CompoundMechanism of ActionIC50 (DNMT1)Clinical Response (AML)Key Characteristics
Guadecitabine (SGI-110) Prodrug of decitabine, DNA methyltransferase inhibitorNot directly applicable (prodrug)Composite Complete Remission (CRc) rates of up to 54% in treatment-naïve elderly patients unfit for intensive chemotherapy.[5][6]Resistant to cytidine deaminase, leading to prolonged exposure to decitabine.[4][7] Administered subcutaneously.[8]
Decitabine DNA methyltransferase inhibitor~0.1-0.5 µMComplete Remission (CR) rates of ~15-20% in previously untreated older AML patients.Rapidly degraded by cytidine deaminase, short half-life. Incorporated directly into DNA.[9]
Azacitidine DNA methyltransferase inhibitor~0.1-0.5 µMOverall response rates of ~28% in higher-risk MDS and AML with 20-30% blasts.Incorporated into both RNA and DNA.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DNMT inhibitors are provided below.

1. DNA Methylation Analysis (LINE-1 Assay)

  • Objective: To quantify global DNA methylation changes following treatment with DNMT inhibitors.

  • Methodology:

    • Genomic DNA is extracted from treated and untreated cells or patient samples.

    • Bisulfite conversion of DNA is performed, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

    • The LINE-1 repetitive element is amplified via PCR using primers specific to the bisulfite-converted DNA.

    • The PCR product is then subjected to pyrosequencing to quantify the percentage of methylation at specific CpG sites within the LINE-1 element. A decrease in the percentage of methylation indicates DNMT inhibition.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of DNMT inhibitors on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the DNMT inhibitor for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of DNMT inhibitors in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with human cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the DNMT inhibitor (e.g., via subcutaneous injection) according to a specified dosing schedule. The control group receives a vehicle control.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for methylation markers).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the DNA methylation pathway and a typical experimental workflow for comparing DNMT inhibitors.

DNA_Methylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Guadecitabine Guadecitabine Decitabine Decitabine Guadecitabine->Decitabine Metabolism dCTP dCTP Decitabine->dCTP Phosphorylation Azacitidine Azacitidine Incorporation into DNA Incorporation into DNA Azacitidine->Incorporation into DNA Metabolism & Phosphorylation dCTP->Incorporation into DNA DNMT1 DNMT1 Incorporation into DNA->DNMT1 Inhibition DNA Methylation DNA Methylation DNMT1->DNA Methylation Catalyzes Re-expression Re-expression Gene Silencing Gene Silencing DNA Methylation->Gene Silencing Tumor Suppressor Genes Tumor Suppressor Genes Gene Silencing->Tumor Suppressor Genes Inhibits Tumor Suppressor Genes->Re-expression Reactivation Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Re-expression->Apoptosis/Cell Cycle Arrest

Mechanism of action of DNMT inhibitors.

Experimental_Workflow Start Start Select Cancer Cell Lines Select Cancer Cell Lines Start->Select Cancer Cell Lines Treat with Guadecitabine, Decitabine, Azacitidine Treat with Guadecitabine, Decitabine, Azacitidine Select Cancer Cell Lines->Treat with Guadecitabine, Decitabine, Azacitidine In Vitro Assays In Vitro Assays Treat with Guadecitabine, Decitabine, Azacitidine->In Vitro Assays In Vivo Studies In Vivo Studies Treat with Guadecitabine, Decitabine, Azacitidine->In Vivo Studies Cell Viability (MTT) Cell Viability (MTT) In Vitro Assays->Cell Viability (MTT) DNA Methylation (LINE-1) DNA Methylation (LINE-1) In Vitro Assays->DNA Methylation (LINE-1) Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) In Vitro Assays->Gene Expression (qRT-PCR) Data Analysis and Comparison Data Analysis and Comparison Cell Viability (MTT)->Data Analysis and Comparison DNA Methylation (LINE-1)->Data Analysis and Comparison Gene Expression (qRT-PCR)->Data Analysis and Comparison Tumor Xenograft Model Tumor Xenograft Model In Vivo Studies->Tumor Xenograft Model Monitor Tumor Growth Monitor Tumor Growth Tumor Xenograft Model->Monitor Tumor Growth Analyze Tumors Post-treatment Analyze Tumors Post-treatment Monitor Tumor Growth->Analyze Tumors Post-treatment Analyze Tumors Post-treatment->Data Analysis and Comparison End End Data Analysis and Comparison->End

Experimental workflow for comparing DNMT inhibitors.

References

Assessing the Translational Potential of GB1107: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the novel galectin-3 inhibitor, GB1107, benchmarked against current standards of care for fibrotic diseases. This guide provides a comprehensive comparison of GB1107 with established antifibrotic agents, offering researchers, scientists, and drug development professionals a data-driven assessment of its translational potential.

Executive Summary

GB1107 is a potent and selective, orally active inhibitor of galectin-3 (Gal-3) with a dissociation constant (Kd) of 37 nM for human Galectin-3.[1][2] Preclinical studies have demonstrated its potential in both oncology and fibrosis. In the context of fibrotic diseases, particularly liver fibrosis, GB1107 has shown promising results by attenuating disease progression. This guide focuses on the anti-fibrotic potential of GB1107, comparing it with the two leading approved treatments for idiopathic pulmonary fibrosis (IPF), nintedanib (B1663095) and pirfenidone (B1678446). While GB1107 presents a novel mechanism of action with compelling preclinical data, its translational potential is currently limited by the absence of clinical trial data.

Comparative Data at a Glance

The following tables summarize the key characteristics and available efficacy data for GB1107, nintedanib, and pirfenidone.

Table 1: General Characteristics of Anti-fibrotic Agents

FeatureGB1107NintedanibPirfenidone
Target Galectin-3[1][2]Tyrosine kinases (VEGF, FGF, PDGF receptors)[3]Pleiotropic, including reduction of fibroblast proliferation and collagen synthesis[3]
Mechanism of Action Inhibition of Gal-3, a pro-fibrotic β-galactoside binding lectin[4]Inhibition of multiple signaling pathways involved in proliferation, migration, and transformation of fibroblasts[3]Modulation of multiple pathways to decrease fibroblast proliferation and collagen production[3]
Administration Oral (in preclinical models)[1][4]Oral[3]Oral[3]
Selectivity >1000-fold selectivity over other galectins[4]Multi-target kinase inhibitorBroad, pleiotropic effects
Clinical Status PreclinicalApproved for IPF and other fibrotic interstitial lung diseasesApproved for IPF

Table 2: Preclinical and Clinical Efficacy Data

ParameterGB1107 (Liver Fibrosis Model)Nintedanib (IPF Clinical Trials)Pirfenidone (IPF Clinical Trials)
Key Efficacy Endpoint Reduction in liver fibrosis, plasma transaminases, and liver Gal-3[4]Reduction in the annual rate of decline in Forced Vital Capacity (FVC)[3]Reduction in disease progression[3]
Reported Efficacy Significantly reduced liver fibrosis in a CCl4-induced mouse model[4]Significant reduction in FVC decline (125.2 ml difference vs. placebo) in INPULSIS trials[3]Shown to reduce disease progression by 30% in a meta-analysis of clinical trials[3]
Animal Model / Study Population CCl4-induced liver fibrosis in mice[4]Patients with Idiopathic Pulmonary Fibrosis (IPF)Patients with Idiopathic Pulmonary Fibrosis (IPF)

Mechanism of Action and Signaling Pathways

GB1107: Targeting Galectin-3

Galectin-3 is a key player in fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix deposition. By inhibiting Gal-3, GB1107 directly interferes with this pro-fibrotic signaling cascade.

GB1107_Mechanism cluster_extracellular Extracellular Matrix cluster_cell Myofibroblast Gal3 Galectin-3 Fibroblast Fibroblast Gal3->Fibroblast promotes differentiation TGFb TGF-β TGFb->Fibroblast activates ECM Excessive ECM Deposition Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiation Myofibroblast->ECM produces GB1107 GB1107 GB1107->Gal3 inhibits

Caption: GB1107 inhibits Galectin-3, blocking fibroblast to myofibroblast differentiation.

Nintedanib and Pirfenidone: Broader Anti-fibrotic Mechanisms

Nintedanib and pirfenidone act on multiple pathways involved in fibrosis, which contributes to their clinical efficacy but also to their side-effect profiles.

Alternatives_Mechanism cluster_pathways Pro-fibrotic Pathways cluster_cellular Cellular Processes PDGF PDGF Proliferation Fibroblast Proliferation PDGF->Proliferation FGF FGF FGF->Proliferation VEGF VEGF VEGF->Proliferation TGFb TGF-β Collagen Collagen Synthesis TGFb->Collagen Nintedanib Nintedanib Nintedanib->PDGF Nintedanib->FGF Nintedanib->VEGF Pirfenidone Pirfenidone Pirfenidone->Proliferation Pirfenidone->Collagen

Caption: Nintedanib and Pirfenidone target multiple pro-fibrotic pathways.

Key Experimental Protocols

GB1107 in a Mouse Model of Liver Fibrosis [4]

  • Animal Model: Liver fibrosis was induced in mice by intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.

  • Treatment: GB1107 was administered orally once daily at a dose of 10 mg/kg for the last 4 weeks of CCl4 treatment.

  • Assessment of Fibrosis: Fibrosis was quantified by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) liver sections.

  • Biomarker Analysis: Liver enzymes, Galectin-3, and other downstream biomarkers were measured in both liver tissue and plasma samples.

  • Gene Expression Analysis: RNA sequencing was performed on whole liver tissue to identify differentially expressed genes between treatment groups. Pathway enrichment analysis was conducted to determine the biological pathways affected by GB1107 treatment.

GB1107_Workflow Induction Fibrosis Induction (CCl4 for 8 weeks) Treatment GB1107 Treatment (10 mg/kg/day, oral, weeks 5-8) Induction->Treatment Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice Histology Histological Analysis (Picrosirius Red Staining) Sacrifice->Histology Biomarkers Biomarker Analysis (Liver enzymes, Gal-3) Sacrifice->Biomarkers RNAseq RNA Sequencing and Pathway Analysis Sacrifice->RNAseq

Caption: Experimental workflow for evaluating GB1107 in a mouse model of liver fibrosis.

Translational Potential and Future Directions

GB1107 demonstrates significant promise as a novel anti-fibrotic agent due to its high selectivity for Galectin-3, a well-validated target in fibrosis. The preclinical data in a robust model of liver fibrosis are encouraging, showing a clear attenuation of the fibrotic process.[4]

However, the translational potential of GB1107 is currently hampered by a lack of clinical data. In contrast, nintedanib and pirfenidone are approved drugs with well-established efficacy and safety profiles in large patient populations.[3]

Key considerations for the future development of GB1107 include:

  • Initiation of Clinical Trials: Phase 1 clinical trials are necessary to establish the safety, tolerability, and pharmacokinetic profile of GB1107 in humans.

  • Exploration in Other Fibrotic Diseases: Given the role of Galectin-3 in various fibrotic conditions, the efficacy of GB1107 should be investigated in models of idiopathic pulmonary fibrosis, renal fibrosis, and cardiac fibrosis.

  • Combination Therapies: The unique mechanism of action of GB1107 suggests that it could be used in combination with existing anti-fibrotic drugs to achieve synergistic effects and potentially lower the required doses, thereby reducing side effects.

  • Biomarker Development: Identification of predictive biomarkers for patient response to GB1107 would be crucial for patient stratification in future clinical trials.

References

GB110: A Comparative Analysis of In Vitro and In Vivo Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of GB110, a potent, non-peptidic agonist of the Proteinase-Activated Receptor 2 (PAR2). The data presented is based on preclinical studies and aims to offer an objective overview for researchers and drug development professionals.

Overview of this compound

This compound is a synthetic, small-molecule agonist of PAR2, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Unlike endogenous peptide agonists, this compound offers greater stability and bioavailability, making it a valuable tool for studying PAR2 function.

In Vitro Effects of this compound

The in vitro activity of this compound has been characterized in several human cell lines, demonstrating its potency and specificity for PAR2.

Quantitative Data Summary
Cell LineAssay TypeParameterThis compound ValueTrypsin (Positive Control)2f-LIGRLO-NH₂ (Peptide Agonist)
HT29 (Colon Carcinoma)Intracellular Ca²⁺ MobilizationEC₅₀~200 nM[1]6 ± 0.5 nM210 ± 30 nM
A549 (Lung Carcinoma)Intracellular Ca²⁺ MobilizationEC₅₀Potent Agonist--
HCT116 (Colon Carcinoma)Intracellular Ca²⁺ MobilizationEC₅₀Potent Agonist--
PC-3 (Prostate Adenocarcinoma)Intracellular Ca²⁺ MobilizationEC₅₀Potent Agonist--
DU145 (Prostate Carcinoma)Intracellular Ca²⁺ MobilizationEC₅₀Potent Agonist--
NCI-H292 (Mucoepidermoid Carcinoma)Intracellular Ca²⁺ MobilizationEC₅₀Potent Agonist--
KATOIII (Gastric Carcinoma)Intracellular Ca²⁺ MobilizationEC₅₀Potent Agonist--
HT29 (Colon Carcinoma)Receptor Internalization-Induces PAR2 InternalizationInduces PAR2 Internalization-
Experimental Protocols

Intracellular Ca²⁺ Mobilization Assay: Human cancer cell lines (HT29, A549, HCT116, PC-3, DU145, NCI-H292, KATOIII) were cultured to confluence in 96-well plates. Cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Baseline fluorescence was recorded before the addition of varying concentrations of this compound, trypsin, or peptide agonists. Changes in intracellular calcium levels were measured using a fluorometric imaging plate reader. The concentration of the agonist that produced 50% of the maximal response (EC₅₀) was calculated.

PAR2 Internalization Assay: HT29 cells were incubated with this compound. Following incubation, the cells were fixed and stained with an antibody specific for the extracellular domain of PAR2. The localization of the receptor was then visualized by immunofluorescence microscopy to assess its translocation from the cell surface to intracellular compartments.

In Vivo Effects of this compound

The in vivo effects of this compound have been primarily demonstrated in a rat model of acute inflammation.

Quantitative Data Summary
Animal ModelAssay TypeTreatmentEffect
RatPaw EdemaThis compound (intraplantar injection)Induces acute paw edema[1]
RatPaw EdemaThis compound + GB88 (PAR2 antagonist)GB88 inhibits this compound-induced paw edema[1]
Experimental Protocols

Rat Paw Edema Model: Male Wistar rats were lightly anesthetized. The basal volume of the right hind paw was measured using a plethysmometer. A solution of this compound was then injected into the plantar surface of the paw. Paw volume was measured at various time points post-injection to quantify the extent of edema formation. In antagonist studies, the PAR2 antagonist GB88 was administered prior to the injection of this compound to assess its ability to block the inflammatory response.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Mediated PAR2 Signaling Pathway

PAR2_Signaling This compound This compound PAR2 PAR2 This compound->PAR2 Gq Gq Protein PAR2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound activates PAR2, leading to Gq protein-mediated signaling and intracellular calcium release.

Experimental Workflow for In Vitro Calcium Mobilization Assay

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cells in 96-well plate Dye_Loading Load with Calcium- sensitive dye Cell_Culture->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Add_Agonist Add this compound or Control Agonists Baseline->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Calculate_EC50 Calculate EC₅₀ Values Measure_Fluorescence->Calculate_EC50

Caption: Workflow for assessing this compound-induced intracellular calcium mobilization in cultured cells.

Experimental Workflow for In Vivo Rat Paw Edema Model

Paw_Edema_Workflow cluster_pre Pre-injection cluster_inject Injection cluster_post Post-injection Anesthetize Anesthetize Rat Measure_Baseline Measure Baseline Paw Volume Anesthetize->Measure_Baseline Inject_this compound Inject this compound into Paw Measure_Baseline->Inject_this compound Measure_Post Measure Paw Volume at Time Intervals Inject_this compound->Measure_Post Calculate_Edema Calculate Paw Edema Measure_Post->Calculate_Edema

Caption: Workflow for evaluating the pro-inflammatory effects of this compound in a rat paw edema model.

Conclusion

This compound serves as a potent and selective agonist for PAR2, demonstrating clear effects both in vitro and in vivo. Its ability to activate PAR2-mediated signaling pathways in cultured cells and induce an inflammatory response in animal models makes it a critical tool for investigating the role of PAR2 in health and disease. This guide provides a foundational understanding of this compound's pharmacological profile to support further research and drug development efforts targeting the PAR2 receptor.

References

Safety Operating Guide

Proper Disposal Procedures for GB110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of GB110, a potent, non-peptidic agonist of Protease-Activated Receptor 2 (PAR2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the management of novel research chemicals.

This compound Chemical Profile

PropertyValue/ClassificationDisposal Considerations
Chemical Name L-Isoleucinamide, 3-cyclohexyl-N-(5-isoxazolylcarbonyl)-L-alanyl-N-[[3-[[4-(aminomethyl)-1-piperidinyl]carbonyl]phenyl]methyl]-The complex organic structure suggests that it should not be disposed of down the drain.
CAS Number 1252806-70-4Use this identifier when consulting with your institution's Environmental Health and Safety (EHS) department.
Molecular Formula C33H48N6O5High carbon and nitrogen content may require incineration at a licensed hazardous waste facility.
Molecular Weight 608.77 g/mol Not directly relevant for disposal but useful for characterization.
Physical State Solid (presumed)Determines the type of waste container required.
Solubility Soluble in DMSOWaste solutions in DMSO must be segregated as halogenated organic waste.
Bioactivity Potent PAR2 agonistDue to its high bioactivity, all waste and contaminated materials should be treated as hazardous.

Experimental Protocol: Decontamination of Laboratory Equipment

Proper decontamination of all laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination and unintentional exposure.

Materials:

  • Enzymatic detergent

  • Sodium hypochlorite (B82951) solution (6%)

  • Deionized or distilled water

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Procedure:

  • Initial Cleaning: Prepare a 1% (m/v) solution of an enzymatic detergent in water. This can be used to scrub, soak, or sonicate contaminated labware and equipment to remove protein residues.

  • Disinfection: Following the enzymatic cleaning, immerse the equipment in a 6% sodium hypochlorite (bleach) solution for a minimum of 30 minutes to inactivate any residual bioactive compound.

  • Rinsing: Thoroughly rinse the equipment with deionized or distilled water to remove all traces of the cleaning and disinfecting agents.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated materials.

  • Waste Characterization and Segregation:

    • Solid Waste: Collect any solid this compound waste, including unused compound and contaminated items like weigh boats and filter papers, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste:

      • Non-Halogenated Solvents: Solutions of this compound in non-halogenated solvents (e.g., ethanol, methanol) should be collected in a separate, compatible hazardous waste container labeled "Non-Halogenated Organic Waste."

      • Halogenated Solvents: Solutions of this compound in halogenated solvents (e.g., DMSO, dichloromethane) must be collected in a designated "Halogenated Organic Waste" container.

    • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the sanitary sewer. Collect in a labeled hazardous waste container.

  • Packaging and Labeling:

    • Use only chemically compatible and leak-proof containers for waste collection.

    • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) present. Include the approximate concentration and accumulation start date.

  • Storage:

    • Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure secondary containment is used to prevent spills.

    • Segregate incompatible waste streams to prevent dangerous reactions.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information regarding the waste, including the chemical name and any known hazards.

    • Do not attempt to neutralize or treat the waste yourself without explicit guidance and approval from your EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GB110_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_liquid_segregation Liquid Segregation cluster_containment_labeling Containment & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps solid_container Labelled Solid Hazardous Waste Container solid->solid_container halogenated Halogenated Solvent liquid->halogenated e.g., DMSO non_halogenated Non-Halogenated Solvent liquid->non_halogenated e.g., Ethanol sharps_container Labelled Sharps Container sharps->sharps_container halogenated_container Labelled Halogenated Organic Waste Container halogenated->halogenated_container non_halogenated_container Labelled Non-Halogenated Organic Waste Container non_halogenated->non_halogenated_container saa Store in Satellite Accumulation Area (SAA) solid_container->saa halogenated_container->saa non_halogenated_container->saa sharps_container->saa ehs_pickup Contact EHS for Waste Pickup saa->ehs_pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

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